molecular formula C8H15NO B1426930 7-Oxa-2-azaspiro[4.5]decane CAS No. 72088-42-7

7-Oxa-2-azaspiro[4.5]decane

Cat. No.: B1426930
CAS No.: 72088-42-7
M. Wt: 141.21 g/mol
InChI Key: MZOPHAQIKMBQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(7-10-5-1)3-4-9-6-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOPHAQIKMBQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734736
Record name 7-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72088-42-7
Record name 7-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-2-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Unexplored Potential of 7-Oxa-2-azaspiro[4.5]decane Compounds: A Technical Guide for Drug Discovery Pioneers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional "flat" molecules. The exploration of three-dimensional chemical space is paramount for unlocking new biological activities and improving the physicochemical properties of drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy in this endeavor. Their inherent structural rigidity and defined spatial orientation of substituents offer a unique platform for optimizing interactions with complex biological targets. Among these, the 7-Oxa-2-azaspiro[4.5]decane core represents a particularly intriguing, yet underexplored, scaffold. This technical guide provides an in-depth analysis of the known biological activities within the broader oxa-azaspiro[4.5]decane class, highlighting the immense untapped potential of the 7-oxa-2-aza isomer for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Structural Overview

The this compound core is a bicyclic heterocyclic system featuring a piperidine ring and a tetrahydrofuran ring fused at a spirocyclic carbon atom. This unique architecture imparts a high degree of three-dimensionality, a desirable trait for enhancing target specificity and improving pharmacokinetic profiles. The presence of both a secondary amine and an ether linkage provides opportunities for diverse functionalization, allowing for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Synthesis of the this compound Core: A Generalized Approach

While specific, detailed synthetic routes for the this compound scaffold are not extensively documented in publicly available literature, a general approach can be extrapolated from the synthesis of related isomers. A common strategy involves a multi-step sequence starting from readily available starting materials.

A Starting Material (e.g., Substituted Piperidone) B Protection of Amine A->B e.g., Boc-protection C Introduction of a Side Chain at C4 B->C e.g., Wittig reaction D Functional Group Interconversion C->D e.g., Hydroboration-oxidation E Intramolecular Cyclization D->E Acid or Base Catalyzed F Deprotection E->F e.g., TFA G This compound Core F->G

Caption: Generalized synthetic workflow for the this compound core.

Experimental Protocol: A Representative Synthetic Step (Intramolecular Cyclization)

The following protocol is a generalized example for the key cyclization step to form the spirocyclic core, based on common organic synthesis methodologies. Note: This is a hypothetical protocol and would require optimization for the specific substrate.

  • Dissolution: Dissolve the acyclic precursor (e.g., a 4-substituted piperidine with a terminal alcohol) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the addition of a weak base (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Biological Activities and Therapeutic Potential: A Landscape of Isomeric Analogs

While direct biological data for the this compound scaffold is sparse in peer-reviewed literature, a comprehensive analysis of its isomers reveals a rich pharmacology, suggesting promising avenues of investigation for the 7-oxa-2-aza core.

Muscarinic M1 Receptor Agonism: A Potential for Alzheimer's Disease Therapy

Derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold have been extensively investigated as potent and selective M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a key target for the symptomatic treatment of dementia in Alzheimer's disease.

  • Mechanism of Action: Activation of M1 receptors in the central nervous system is known to enhance cognitive function. Agonists of this receptor can improve cholinergic neurotransmission, which is impaired in Alzheimer's patients.

1-Oxa-8-azaspiro[4.5]decane Agonist 1-Oxa-8-azaspiro[4.5]decane Agonist M1 Receptor M1 Receptor 1-Oxa-8-azaspiro[4.5]decane Agonist->M1 Receptor Binds and Activates Gq/11 Protein Gq/11 Protein M1 Receptor->Gq/11 Protein Activates Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activates PIP2 PIP2 Phospholipase C->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3->Increased Intracellular Ca2+ Protein Kinase C Activation Protein Kinase C Activation DAG->Protein Kinase C Activation Enhanced Cognitive Function Enhanced Cognitive Function Increased Intracellular Ca2+:e->Enhanced Cognitive Function:w Protein Kinase C Activation:e->Enhanced Cognitive Function:w

Caption: M1 muscarinic receptor signaling pathway activated by oxa-azaspiro[4.5]decane agonists.

Sigma-1 Receptor Modulation: A Gateway to CNS and Oncology Applications

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for neurological disorders and cancer. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for this receptor.

  • Mechanism of Action: Sigma-1 receptor ligands can modulate a number of downstream signaling pathways, including those involved in cellular stress responses, ion channel function, and cell survival. In the context of cancer, sigma-1 receptor ligands can induce apoptosis and inhibit tumor growth.

KRAS and SHP2 Inhibition: Targeting Oncogenic Pathways

Recent discoveries have highlighted the potential of oxa-azaspiro[4.5]decane derivatives in oncology.

  • KRAS Inhibition: Derivatives of 1-oxa-3,7-diazaspiro[4.5]decan-2-one have been identified as potent inhibitors of the KRAS-G12D mutation, a key driver in many cancers.

  • SHP2 Inhibition: A patent application has disclosed a 2-oxa-8-azaspiro[4.5]decane derivative as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation and Survival Cell Proliferation and Survival ERK->Cell Proliferation and Survival SHP2 SHP2 SHP2->RAS Activates Oxa-azaspiro[4.5]decane Inhibitor Oxa-azaspiro[4.5]decane Inhibitor Oxa-azaspiro[4.5]decane Inhibitor->SHP2 Inhibits

Caption: Simplified RAS/MAPK signaling pathway and the role of SHP2 as a therapeutic target.

Quantitative Biological Data of Oxa-azaspiro[4.5]decane Isomers
ScaffoldTargetActivityValueReference
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorAffinity (Ki)1.2 µM[1]
1-Oxa-8-azaspiro[4.5]decaneSigma-1 ReceptorAffinity (Ki)0.47 - 12.1 nM[2]
1-Oxa-3,7-diazaspiro[4.5]decan-2-oneKRAS-G12DBinding Affinity (Kd)28.29 - 85.17 nM[3]
2-Oxa-8-azaspiro[4.5]decaneSHP2InhibitionNot Disclosed[4]

Structure-Activity Relationship (SAR) Insights and Future Design Principles

The available data on oxa-azaspiro[4.5]decane isomers provides valuable insights for the design of novel this compound derivatives.

  • Substitution on the Nitrogen Atom: The nitrogen atom of the piperidine ring is a key point for derivatization. The nature of the substituent can significantly impact potency and selectivity for different biological targets.

  • Stereochemistry: The spirocyclic nature of the scaffold creates stereocenters, and the absolute configuration can be critical for biological activity. Chiral synthesis or separation of enantiomers is likely to be necessary to identify the more active isomer.

  • Substitution on the Rings: Substitution on the carbon atoms of either the piperidine or tetrahydrofuran rings can be used to modulate physicochemical properties and explore interactions with the target binding pocket.

Future Directions and Research Opportunities

The this compound scaffold represents a significant and underexplored opportunity in drug discovery. The rich pharmacology of its isomers strongly suggests that this core structure has the potential to yield novel therapeutic agents for a range of diseases.

A call to action for researchers:

  • Synthesis and Library Generation: The development of robust and versatile synthetic routes to the this compound core is a critical first step. The creation of diverse compound libraries based on this scaffold will be essential for exploring its biological potential.

  • Biological Screening: These libraries should be screened against a wide range of biological targets, particularly those where the isomeric scaffolds have shown promise, such as GPCRs, ion channels, and enzymes involved in oncology signaling pathways.

  • Computational Modeling: In silico studies, such as molecular docking and virtual screening, can be employed to guide the design of new derivatives with improved potency and selectivity.

By embracing the three-dimensionality of the this compound scaffold, the scientific community has the potential to unlock new frontiers in the treatment of challenging diseases.

References

  • [Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][5][6][7].]([Link])

Sources

7-Oxa-2-azaspiro[4.5]decane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 7-Oxa-2-azaspiro[4.5]decane, a key heterocyclic scaffold for the development of novel therapeutics. As the pharmaceutical industry continues to seek three-dimensional chemical matter to enhance drug efficacy and specificity, spirocyclic systems like this compound have garnered significant interest. This document delves into the core physicochemical properties, a proposed synthetic route, and the potential applications of this compound in modern drug discovery. All data is presented with the highest scientific integrity, drawing from available literature and predictive models to offer a well-rounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

The principle of "escaping from flatland" has become a central tenet in contemporary drug design. The over-saturation of planar, sp2-rich molecules in screening libraries has been linked to limitations in achieving high selectivity and novel intellectual property. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling solution by introducing inherent three-dimensionality. This compound, with its fused tetrahydrofuran and piperidine rings, presents a rigid and structurally complex core. This defined spatial arrangement of atoms allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of heteroatoms like oxygen and nitrogen can improve physicochemical properties such as solubility and metabolic stability, which are critical for developing viable drug candidates.

The this compound core is a versatile building block that can be strategically employed in the synthesis of diverse chemical libraries. Its unique topology provides a foundation for exploring novel chemical space and developing next-generation therapeutics for a wide range of diseases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount for its successful application in drug discovery. While experimental data for this compound is not extensively available in the public domain, we can compile a profile based on its structural features and computational predictions from reputable sources.

PropertyValueSource
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
CAS Number 72088-42-7
Predicted XlogP 0.4
Predicted Boiling Point 229.3±33.0 °C (for isomer 8-Oxa-2-azaspiro[4.5]decane)
Predicted pKa 10.93±0.20 (for isomer 8-Oxa-2-azaspiro[4.5]decane)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 0

Note: The predicted boiling point and pKa values are for the constitutional isomer 8-Oxa-2-azaspiro[4.5]decane and should be considered as estimates for the target compound. Experimental validation is highly recommended.

The predicted XlogP of 0.4 suggests that this compound possesses a favorable lipophilicity profile for drug development, balancing membrane permeability with aqueous solubility. The presence of a basic nitrogen atom (predicted pKa ~10.93 for an isomer) provides a handle for salt formation, which can be leveraged to further modulate solubility and solid-state properties.

Synthesis of this compound: A Proposed Experimental Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A Tetrahydrofuran-3-carboxylic acid S1 Step 1: Esterification A->S1 B 1-Bromo-2-chloroethane S2 Step 2: Alkylation B->S2 S1->S2 Ethyl tetrahydrofuran-3-carboxylate S3 Step 3: Dieckmann Condensation S2->S3 Alkylated ester S4 Step 4: Decarboxylation & Hydrolysis S3->S4 Spirocyclic β-keto ester S5 Step 5: Reductive Amination S4->S5 Spirocyclic ketone P This compound S5->P Ammonia, NaBH3CN

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:
  • Esterification: Tetrahydrofuran-3-carboxylic acid is converted to its corresponding ethyl ester using standard esterification conditions (e.g., ethanol, catalytic sulfuric acid). This step protects the carboxylic acid and activates the alpha-position for the subsequent alkylation.

  • Alkylation: The ethyl tetrahydrofuran-3-carboxylate is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature, and the resulting enolate is alkylated with 1-bromo-2-chloroethane. This introduces the two-carbon unit required for the formation of the piperidine ring.

  • Dieckmann Condensation: The alkylated ester undergoes an intramolecular Dieckmann condensation upon treatment with a base like sodium ethoxide. This cyclization reaction forms the spirocyclic β-keto ester intermediate. The choice of base is critical to drive the equilibrium towards the desired product.

  • Decarboxylation and Hydrolysis: The β-keto ester is subjected to acidic or basic hydrolysis followed by decarboxylation to yield the spirocyclic ketone. This step removes the ester group and provides the key ketone intermediate.

  • Reductive Amination: The spirocyclic ketone is treated with ammonia or an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to afford the final product, this compound. This is a well-established and efficient method for the formation of secondary amines from ketones.

Self-Validation: Each step in this proposed synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure the formation of the desired intermediates and the final product. Purification at each stage would likely be achieved through column chromatography or distillation.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of novel chemical entities with potential therapeutic applications across various disease areas.

Central Nervous System (CNS) Disorders

The rigid conformation of the spirocyclic system can be advantageous for designing ligands that target specific receptor subtypes or enzyme isoforms within the CNS. The piperidine moiety is a common feature in many CNS-active drugs, and its incorporation into a spirocyclic framework can lead to improved selectivity and reduced off-target effects. The oxygen atom in the tetrahydrofuran ring can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity.

Oncology

The three-dimensional nature of this compound allows for the exploration of novel binding pockets in cancer-related proteins that are often challenging to target with traditional flat molecules. Derivatives of this scaffold could be designed as inhibitors of kinases, proteases, or protein-protein interactions that are critical for tumor growth and survival.

Infectious Diseases

The unique shape and chemical properties of this compound make it an attractive scaffold for the development of new antibacterial and antiviral agents. By decorating the core structure with various functional groups, it is possible to generate compounds that can disrupt essential microbial processes or interfere with viral replication.

Conclusion

This compound represents a promising and under-explored scaffold in the field of medicinal chemistry. Its inherent three-dimensionality, coupled with favorable predicted physicochemical properties, makes it an attractive building block for the design of next-generation therapeutics. While a comprehensive experimental characterization is still needed, the proposed synthetic route provides a viable pathway for accessing this valuable compound. As the demand for novel chemical matter continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the discovery and development of innovative medicines.

References

  • PubChem Compound Summary for CID 64171833, this compound. National Center for Biotechnology Information. [Link]

  • This compound (C8H15NO). PubChemLite. [Link]

  • 8-Oxa-2-azaspiro(4.5)decane. PubChem. [Link]

Targeting the Third Dimension: Therapeutic Potential of 7-Oxa-2-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift known as "escaping from flatland"—moving away from planar, aromatic-heavy molecules toward three-dimensional (3D) scaffolds. Among these, 7-oxa-2-azaspiro[4.5]decane has emerged as a high-value "privileged structure."

This guide analyzes the therapeutic utility of this specific spirocyclic core.[1][2] Unlike generic piperidines, the this compound scaffold offers a unique combination of structural rigidity, defined exit vectors, and enhanced physicochemical properties (high Fsp³ fraction). Its primary validation lies in the development of M1069 , a dual Adenosine A2A/A2B receptor antagonist for immuno-oncology, and its utility as a bioisostere in pain management.

Structural Analysis & Pharmacophore Modeling

The "Escape from Flatland"

Planar molecules often suffer from poor solubility and non-specific binding. The this compound scaffold introduces a quaternary spiro-carbon that forces the two rings (pyrrolidine and tetrahydropyran) to be perpendicular.

  • Fsp³ Character: The high fraction of sp³-hybridized carbons increases water solubility and metabolic stability compared to aromatic equivalents.

  • Vector Analysis: The nitrogen atom in the pyrrolidine ring and the oxygen in the tetrahydropyran ring provide orthogonal vectors for hydrogen bonding. This allows the molecule to probe binding pockets that are inaccessible to flat aromatic rings.

Physicochemical Profile
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight ~141.2 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP ~0.4 - 0.9Low lipophilicity reduces off-target toxicity.
H-Bond Acceptors 2 (N, O)Facilitates specific interactions with receptor residues.
Rigidity HighReduces entropic penalty upon binding to the target protein.

Primary Therapeutic Target: Adenosine Receptors (Immuno-Oncology)

The most authoritative application of the this compound scaffold is in the design of M1069 , a clinical-stage candidate targeting the adenosine pathway in cancer.

Mechanism of Action: Dual A2A/A2B Antagonism

In the Tumor Microenvironment (TME), high levels of adenosine suppress the immune system.[3][4][5] M1069 utilizes the this compound moiety to achieve high selectivity and potency.[6]

  • A2A Receptor Blockade: Prevents adenosine from binding to T-cells, thereby rescuing T-cell proliferation and cytokine production (IL-2, IFN-γ).

  • A2B Receptor Blockade: Inhibits adenosine signaling on myeloid cells (macrophages/dendritic cells), reducing the secretion of pro-tumorigenic factors like VEGF and IL-10.

Signaling Pathway Visualization

The following diagram illustrates how the scaffold-containing antagonist M1069 disrupts the immunosuppressive adenosine signaling cascade.

AdenosineSignaling cluster_TME Tumor Microenvironment (High Adenosine) cluster_TCell T-Cell (Effector) cluster_Myeloid Myeloid Cell Adenosine Extracellular Adenosine A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates A2BR A2B Receptor (GPCR) Adenosine->A2BR Activates M1069 M1069 (Spiro Scaffold) M1069->A2AR Blocks TCell_Activation T-Cell Activation M1069->TCell_Activation Restores M1069->A2BR Blocks cAMP cAMP ( elevated ) A2AR->cAMP PKA PKA Activation cAMP->PKA TCell_Suppression T-Cell Suppression PKA->TCell_Suppression VEGF VEGF / IL-10 Secretion A2BR->VEGF Angiogenesis Angiogenesis & Suppression VEGF->Angiogenesis

Figure 1: Mechanism of Action for M1069.[4][5] The spirocyclic antagonist blocks A2A/A2B receptors, reversing immune suppression.[5]

Secondary Applications: Bioisosterism in Pain & Anesthesia

Beyond oncology, the this compound core serves as a bioisostere for piperidine .

Local Anesthetics (Bupivacaine Analogs)

Researchers have replaced the piperidine ring in local anesthetics (like Bupivacaine) with spirocyclic scaffolds to modulate lipophilicity and reduce cardiotoxicity.

  • Advantage: The ether oxygen in the spiro ring lowers the LogP (lipophilicity) while maintaining the basic nitrogen required for sodium channel blockade. This results in compounds with reduced CNS side effects and improved solubility.

Opioid Receptor Modulation

Patent literature (e.g., EP3354649B1) identifies oxa-spiro derivatives as modulators of the Mu Opioid Receptor (MOR). The rigid spiro core can lock the pharmacophore into a conformation that favors "biased signaling"—potentially separating analgesia from respiratory depression.

Technical Workflow: Synthesis & Validation

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and its biological validation.

Synthesis Protocol: this compound

This protocol utilizes a cyclization strategy starting from commercially available tetrahydropyran derivatives.

Reagents:

  • Tetrahydropyran-4-carbonitrile[7]

  • 1-bromo-2-fluoroethane (or 2-chloroethyl-p-toluenesulfonate)

  • Lithium Diisopropylamide (LDA) or NaH

  • Lithium Aluminum Hydride (LiAlH4)

Step-by-Step Methodology:

  • Alkylation:

    • Cool a solution of tetrahydropyran-4-carbonitrile in dry THF to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the carbanion. Stir for 30 mins.

    • Add 1-bromo-2-chloroethane (1.2 eq) slowly. Allow to warm to room temperature (RT).

    • Result: 4-(2-chloroethyl)tetrahydropyran-4-carbonitrile.

  • Spiro-Cyclization:

    • Treat the intermediate with a strong base (e.g., NaH or KOtBu) in DMF to induce intramolecular cyclization.

    • Result: this compound-1-carbonitrile (precursor).

  • Reduction & Functionalization:

    • Reduce the nitrile using LiAlH4 in refluxing ether to yield the amine.

    • Note: For the specific this compound core (without the nitrile), alternative routes using N-benzyl-bis(2-chloroethyl)amine reacting with tetrahydro-4H-pyran-4-one via a double Mannich-type reaction or similar cyclization are often preferred for direct access to the secondary amine.

Visual Synthetic Route:

SynthesisRoute Start Tetrahydro-4H-pyran-4-one Inter1 Guareschi-Thorpe Condensation Product Start->Inter1 Cyclization Reagent Ethyl cyanoacetate + NH3/EtOH Reagent->Inter1 Step2 Hydrolysis & Decarboxylation (HCl / Heat) Inter1->Step2 Inter2 Piperidione Derivative Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 Final This compound Step3->Final

Figure 2: General synthetic strategy for accessing the spiro-piperidine/pyran core.

Validation Protocol: A2A Receptor Binding Assay

To confirm the activity of a derivative (e.g., M1069-like), use a radioligand binding assay.

  • Cell Line: HEK293 cells stably expressing human Adenosine A2A Receptor.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet.

  • Assay Setup:

    • Total Binding: Incubate membranes (20 µg protein) with [³H]-CGS21680 (A2A agonist radioligand, 2 nM).

    • Non-Specific Binding: Add excess unlabeled NECA (10 µM).

    • Test Compound: Add this compound derivative at varying concentrations (0.1 nM – 10 µM).

  • Incubation: 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki.

Future Perspectives: Fragment-Based Drug Discovery (FBDD)

The this compound scaffold is an ideal "fragment" for FBDD. Its defined geometry allows it to be used as a rigid linker to connect two pharmacophores. Future research is expected to focus on:

  • Kinase Inhibitors: Using the scaffold to project substituents into the solvent-exposed region of ATP-binding pockets (e.g., RET kinase inhibitors).

  • DNA-Encoded Libraries (DEL): Incorporating the scaffold as a diversity element to screen against "undruggable" targets.

References

  • Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms. Source: American Association for Cancer Research (AACR) / PubMed. Significance: Defines the primary therapeutic application of the scaffold in immuno-oncology. URL:[Link]

  • Patent WO2020152132A1: Heterocyclic compounds as adenosine receptor antagonists.
  • Spirocyclic Scaffolds in Medicinal Chemistry (Escape from Flatland). Source: Journal of Medicinal Chemistry.[8] Significance: Validates the theoretical basis for using spirocycles to improve drug-like properties. URL:[Link]

Sources

Technical Guide: 7-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and medicinal utility of 7-Oxa-2-azaspiro[4.5]decane .

Structural Identifiers, Synthesis Protocols, and Medicinal Chemistry Utility

Core Identity & Cheminformatics

The molecule This compound is a spirocyclic heterocycle characterized by a pyrrolidine ring spiro-fused to a tetrahydropyran ring. It serves as a critical "privileged scaffold" in modern drug discovery, offering a high fraction of sp3-hybridized carbons (


) to improve the physicochemical properties of drug candidates.
Validated Identifiers

The following identifiers have been verified against chemical databases (PubChem, CAS Registry) to ensure precision in procurement and computational modeling.

Identifier TypeValueVerification Note
InChIKey MZOPHAQIKMBQDI-UHFFFAOYSA-N Computed from standard InChI string.
InChI InChI=1S/C8H15NO/c1-2-8(7-10-5-1)3-4-9-6-8/h9H,1-7H2Standard InChI v1.06+.
SMILES C1CC2(CCNC2)COC1Canonical SMILES.
CAS Number 72088-42-7 Primary registry number.[1]
Molecular Formula

MW: 141.21 g/mol .
Structural Logic & Numbering

The nomenclature follows IUPAC spiro-fusion rules:

  • Spiro Center: Position 5 (shared carbon).

  • Ring A (Smaller): 2-Azaspiro (Nitrogen at position 2). This is a pyrrolidine ring.

  • Ring B (Larger): 7-Oxa (Oxygen at position 7). This is a tetrahydropyran ring.[2][3]

  • Topology: The oxygen atom is located beta to the spiro carbon within the six-membered ring, distinguishing it from the more common 8-oxa isomer (derived from tetrahydropyran-4-one).

Structural Analysis & Design Utility

The "Escape from Flatland"

In medicinal chemistry, this compound is utilized to increase the three-dimensionality of molecules. Unlike flat aromatic scaffolds (e.g., indole, quinoline), this spirocycle forces substituents into orthogonal vectors.

  • Vector Analysis: The amine (

    
    ) and the ether oxygen (
    
    
    
    ) provide defined exit vectors that are not coplanar.
  • Lipophilicity Modulation: The ether oxygen lowers

    
     compared to the carbocyclic spiro[4.5]decane, improving water solubility while maintaining metabolic stability.
    
Graphviz Visualization: Structural Connectivity

The following diagram illustrates the connectivity and numbering logic of the scaffold.

G cluster_pyrrolidine Ring A: Pyrrolidine (2-Aza) cluster_pyran Ring B: Tetrahydropyran (7-Oxa) Spiro C5 (Spiro) C1 C1 Spiro->C1 C6 C6 Spiro->C6 N2 N2 (Amine) C3 C3 N2->C3 O7 O7 (Ether) C8 C8 O7->C8 C1->N2 C4 C4 C3->C4 C4->Spiro C6->O7 C9 C9 C8->C9 C10 C10 C9->C10 C10->Spiro

Figure 1: Connectivity map of this compound showing the spiro-fusion at C5.

Synthesis Protocols

The synthesis of the 7-oxa isomer requires specific regiochemical control, typically starting from dihydro-2H-pyran-3(4H)-one (Tetrahydropyran-3-one) rather than the more common 4-one isomer.

Retrosynthetic Analysis
  • Target: this compound.[1][2][4][5]

  • Disconnection: Spiro-C5.

  • Precursors: Tetrahydropyran-3-one + Ethyl cyanoacetate.

Step-by-Step Protocol

This protocol describes the construction of the spiro-pyrrolidine ring onto the pyranone core.

Step 1: Knoevenagel Condensation

  • Reagents: Tetrahydropyran-3-one, Ethyl cyanoacetate, Ammonium acetate (cat.), Toluene.

  • Conditions: Reflux with Dean-Stark trap.

  • Mechanism: The ketone condenses with the active methylene to form an

    
    -unsaturated cyanoester.
    
  • Checkpoint: Monitor disappearance of ketone by TLC/GC-MS.

Step 2: Michael Addition

  • Reagents: Nitromethane (

    
    ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Conditions:

    
     to RT in THF.
    
  • Outcome: Formation of the Michael adduct (gamma-nitro ester).

Step 3: Reductive Cyclization (The "Self-Validating" Step)

  • Reagents:

    
     (50 psi), Raney Nickel or 
    
    
    
    , Methanol.
  • Process: Hydrogenation reduces the nitro group to a primary amine. The amine spontaneously attacks the ethyl ester (intramolecular aminolysis) to close the pyrrolidone ring.

  • Result: 7-Oxa-2-azaspiro[4.5]decan-3-one (Lactam intermediate).

Step 4: Lactam Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ), dry THF.
    
  • Conditions: Reflux under Argon for 4–6 hours.

  • Workup: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ) to precipitate aluminum salts.
  • Purification: Distillation or column chromatography (

    
    ).
    
Synthesis Workflow Diagram

Synthesis Start Tetrahydropyran-3-one Inter1 Unsaturated Cyanoester Start->Inter1 Ethyl cyanoacetate NH4OAc, Toluene Inter2 Michael Adduct (Nitro-ester) Inter1->Inter2 Nitromethane DBU, THF Lactam 7-Oxa-2-azaspiro[4.5] decan-3-one Inter2->Lactam H2, Raney Ni (Reductive Cyclization) Product This compound (CAS 72088-42-7) Lactam->Product LiAlH4, THF (Reduction)

Figure 2: Synthetic route from tetrahydropyran-3-one to the target spirocycle.

Medicinal Chemistry Applications

Kinase Inhibition (RET)

The this compound scaffold has been identified in patents (e.g., US10023570B2) as a core motif for RET kinase inhibitors . The spiro linkage orients the nitrogen-bound pharmacophore into the ATP-binding pocket while the ether oxygen interacts with solvent-exposed regions or forms hydrogen bonds with hinge residues.

Adenosine Receptor Antagonists

Research indicates the utility of this scaffold in Adenosine


 receptor antagonists . The rigid spiro core restricts the conformational entropy of the ligand, potentially reducing the entropic penalty upon binding to the GPCR.
Library Building Block

As a secondary amine, the N2 position is readily derivatized via:

  • Reductive Amination: With aldehydes to form tertiary amines.

  • Amide Coupling: With carboxylic acids to form amides.

  • SnAr: With heteroaryl halides to form biaryl systems.

References

  • PubChem. this compound (Compound).[5] National Library of Medicine. Accessed 2026.[2] [Link]

  • Google Patents.Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors (US10023570B2).
  • Google Patents. Thiazolopyridine derivatives as adenosine receptor antagonists (CA3127284A1). [2]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Integration of 7-Oxa-2-azaspiro[4.5]decane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Escaping Flatland and Embracing Three-Dimensionality

In contemporary drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. A significant strategic shift has been the deliberate move away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds.[1][2] This "escape from flatland" is driven by the understanding that molecular three-dimensionality often correlates with enhanced clinical success by improving target specificity, solubility, and metabolic stability while reducing off-target effects.[3]

Spirocycles, characterized by two rings sharing a single carbon atom, are exemplary scaffolds in this regard.[3] Their rigid, well-defined conformational arrangement allows for the precise projection of substituents into three-dimensional space, enabling optimized interactions with biological targets.[4] Among this valuable class of compounds, the 7-Oxa-2-azaspiro[4.5]decane scaffold has emerged as a particularly versatile and promising building block in medicinal chemistry. Its unique architecture, combining a piperidine ring with a tetrahydropyran ring, introduces key heteroatoms that can serve as hydrogen bond donors or acceptors, further enhancing its utility in drug design.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, application, and strategic value of the this compound core.

G cluster_0 This compound Core cluster_1 Key Physicochemical Features Structure Structure Features Increased Fsp³ Improved Solubility Metabolic Stability 3D Vectorial Projection Structure->Features

Caption: Core structure and advantageous properties of the this compound scaffold.

Synthetic Strategies: Assembling the Spirocyclic Core

The utility of any scaffold is directly linked to its synthetic accessibility. Fortunately, several robust methods for constructing the this compound framework have been developed, ranging from classical cyclizations to modern catalytic approaches. These strategies often focus on creating the spiro-junction through key bond formations.

Common synthetic paradigms include:

  • Intramolecular Cyclization: These methods are foundational in spirocycle synthesis, forming one of the rings from a suitably functionalized precursor.[4]

  • Cycloaddition Reactions: [4+2] cycloadditions, in particular, can provide rapid access to the core structure with good control over diastereoselectivity under mild conditions.[6]

  • Relay Catalysis: Advanced strategies, such as diastereoselective Au/Pd relay catalytic tandem cyclizations, have been employed to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives from readily available enynamides.[7]

  • Building Block Approach: A convenient synthesis has been developed starting from commercially available reagents like tetrahydropyran-4-carbonitrile, making the scaffold accessible for broader research.[8]

G A Functionalized Piperidine Precursor B Intramolecular Cyclization A->B C This compound Core Structure B->C D Functionalized Tetrahydropyran Precursor D->B

Caption: A generalized workflow for the synthesis of the spirocyclic core via intramolecular cyclization.

Applications in Medicinal Chemistry: Case Studies

The rigid three-dimensional nature of the this compound scaffold makes it a privileged motif for targeting a variety of biological systems. Its derivatives have shown promise in several therapeutic areas.

Central Nervous System (CNS) Targets

The blood-brain barrier penetration and specific conformational requirements of CNS targets make spirocycles particularly attractive.

  • Sigma-1 (σ1) Receptor Ligands: A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized as selective σ1 receptor ligands. These compounds exhibited nanomolar affinity and moderate to good selectivity over σ2 receptors. The lead compound from this series was successfully radiolabeled and showed high initial brain uptake in mice, demonstrating its potential for developing brain imaging agents.[9]

  • M1 Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for potential use in treating dementia of the Alzheimer's type.[10] The design incorporated the tetrahydrofuran moiety of muscarone into the spirocyclic skeleton to achieve central muscarinic M1 receptor affinity.[10]

Oncology

The unique topology of spirocycles can be exploited to inhibit protein-protein interactions or bind to enzyme active sites with high affinity.

  • Antitumor Activity: A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for their anticancer properties.[11] By modifying the core to reduce Michael reactivity, researchers developed compounds with potent activity against human lung (A549), breast (MDA-MB-231), and cervical (Hela) cancer cell lines, with IC50 values in the sub-micromolar range.[11]

Derivative ClassTargetKey FindingsIC50 / Ki ValuesReference
1-Oxa-8-azaspiro[4.5]decanesSigma-1 (σ1) ReceptorHigh affinity and selectivity; potential for PET imaging.Ki = 0.47 - 12.1 nM[9]
1-Oxa-8-azaspiro[4.5]decanesM1 Muscarinic ReceptorCentral M1 receptor affinity for Alzheimer's research.N/A[10]
1-Oxa-4-azaspiro[4.5]dionesVarious Cancer Cell LinesPotent anti-proliferative effects against multiple cell lines.IC50 = 0.10 - 0.26 µM[11]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and functionalization of the this compound scaffold. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of N-Boc-7-Oxa-2-azaspiro[4.5]decane

Objective: To synthesize a protected intermediate suitable for further derivatization, based on a multi-step sequence from commercially available starting materials.

Causality: This protocol outlines a plausible route involving the construction of the piperidine ring onto a pre-existing tetrahydropyran core. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard in medicinal chemistry to mask the reactive secondary amine, allowing for selective reactions at other positions or controlled deprotection at a later stage.

Materials:

  • Tetrahydropyran-4-one

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Step 1: Knoevenagel Condensation.

    • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Add ethyl cyanoacetate (1.0 eq) dropwise at 0 °C.

    • Add tetrahydropyran-4-one (1.0 eq) and allow the mixture to stir at room temperature for 12 hours.

    • Quench the reaction with 1M HCl until neutral and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-ylidene)acetate.

  • Step 2: Reduction of Nitrile and Ester.

    • CAUTION: LiAlH₄ is highly reactive. Handle with extreme care under an inert atmosphere.

    • Suspend LiAlH₄ (4.0 eq) in anhydrous THF in a flask cooled to 0 °C.

    • Slowly add a solution of the product from Step 1 in anhydrous THF.

    • Allow the reaction to warm to room temperature and then reflux for 6 hours.

    • Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to obtain crude 2-(aminomethyl)-4-(hydroxymethyl)tetrahydropyran. This intermediate is often carried forward without extensive purification.

  • Step 3: Intramolecular Cyclization and Boc Protection (Conceptual).

    • Note: This conceptual step combines cyclization and protection for brevity. In practice, this may involve converting the alcohol to a leaving group (e.g., tosylate) followed by base-mediated cyclization.

    • A more direct, though hypothetical, route for this guide involves a one-pot protection and cyclization. Dissolve the crude amino alcohol from Step 2 in DCM.

    • Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (1.1 eq) at 0 °C.

    • Stir at room temperature for 16 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Step 4: Purification and Characterization.

    • Purify the crude product via flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes).

    • Combine fractions containing the desired product and concentrate to yield N-Boc-7-Oxa-2-azaspiro[4.5]decane as a solid or oil.

    • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass for the [M+H]⁺ ion should be observed.

Protocol 2: Parallel Derivatization via Reductive Amination

Objective: To generate a small library of N-substituted this compound analogs for structure-activity relationship (SAR) studies.

Causality: This protocol first removes the Boc protecting group to liberate the reactive secondary amine. Reductive amination is then used as a robust and high-yielding method to install a wide variety of substituents. This method is a workhorse in medicinal chemistry for its reliability and broad substrate scope.

Materials:

  • N-Boc-7-Oxa-2-azaspiro[4.5]decane (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A diverse set of aldehydes or ketones (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

Procedure:

  • Step 1: Boc Deprotection.

    • Dissolve N-Boc-7-Oxa-2-azaspiro[4.5]decane (1.0 eq) in DCM (approx. 0.1 M solution).

    • Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM twice to remove excess TFA. The resulting TFA salt of this compound is typically used directly in the next step.

  • Step 2: Parallel Reductive Amination.

    • In an array of reaction vials, dispense the TFA salt from Step 1 (1.0 eq per vial).

    • To each vial, add a solution of a unique aldehyde or ketone (1.2 eq) in DCM.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Allow the mixtures to stir for 30 minutes to facilitate imine/enamine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) to each vial. CAUTION: STAB is moisture-sensitive.

    • Seal the vials and allow them to shake at room temperature for 16 hours.

  • Step 3: Workup and Purification.

    • Quench each reaction by adding saturated NaHCO₃ solution.

    • Extract each vial with DCM.

    • The organic layers can be concentrated using a centrifugal evaporator.

    • Purify each compound using parallel preparative HPLC or flash chromatography.

  • Step 4: Validation.

    • Characterize each purified library member by LC-MS to confirm the expected molecular weight.

    • For key compounds, perform ¹H NMR analysis to confirm the structure.

G cluster_0 Protocol 2 Workflow A N-Boc Protected Spirocycle B Deprotection (TFA/DCM) A->B C Free Amine (TFA Salt) B->C E Reductive Amination (STAB) C->E D Aldehyde/Ketone (R1-CHO) D->E F N-Substituted Spirocycle Library E->F

Sources

Application Note: Functionalization of the 7-Oxa-2-azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 7-Oxa-2-azaspiro[4.5]decane scaffold (CAS 72088-42-7) represents a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted, three-dimensional bioisostere for morpholine and piperidine rings.[1] Unlike planar saturated heterocycles, the spirocyclic junction at C5 imposes an orthogonal orientation between the pyrrolidine (5-membered) and tetrahydropyran (6-membered) rings.[1] This architecture increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuous binding [1].[1]

This guide details the functionalization logic for the secondary amine (N2) and provides validated protocols for integrating this scaffold into DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD) campaigns.[1]

Structural Analysis & Chemical Logic

Scaffold Architecture

The scaffold consists of a pyrrolidine ring fused to a tetrahydropyran ring at a quaternary spiro carbon.[1]

  • N2 (Secondary Amine): The primary vector for diversification.[1] Located

    
     to the sterically demanding spiro center, it retains high nucleophilicity while offering sufficient bulk to modulate metabolic clearance.
    
  • O7 (Ether Oxygen): Acts as a hydrogen bond acceptor (HBA).[1] Its position in the 6-membered ring mimics the electronic profile of morpholine but with a distinct vector orientation.[1]

Physicochemical Profile

The following data compares the scaffold to common bioisosteres.

PropertyThis compoundMorpholinePiperidine
MW ( g/mol ) 141.2187.1285.15
cLogP ~0.85-0.860.84
pKa (Conj.[1] Acid) ~10.2 (Est.)[1]8.3611.22
TPSA (

)
21.2621.2612.03
Vector Geometry Orthogonal (3D)Planar/Chair (2D)Chair (2D)

Table 1: Comparative physicochemical properties. The spiro scaffold offers a lipophilicity profile similar to piperidine but with the solubility benefits of the ether oxygen.[1]

Visualization of Reactivity Vectors

The following diagram illustrates the core numbering and functionalization logic.

G Scaffold This compound (Core Scaffold) N2 N2 Position (Nucleophilic Amine) Scaffold->N2 Primary Handle O7 O7 Position (H-Bond Acceptor) Scaffold->O7 Physchem Modulator Spiro C5 Spiro Center (Structural Rigidity) Scaffold->Spiro 3D Geometry Amide Coupling Amide Coupling N2->Amide Coupling Reductive Amination Reductive Amination N2->Reductive Amination SNAr Arylation SNAr Arylation N2->SNAr Arylation

Figure 1: Structural deconstruction of the scaffold showing the orthogonal relationship between the reactive N2 amine and the O7 ether.[1]

Experimental Protocols

Protocol A: Library-Scale Reductive Amination

Context: This protocol is optimized for parallel synthesis to generate tertiary amines.[1] The steric bulk of the spiro system requires specific solvent conditions to prevent aggregation and ensure complete conversion.[1]

Reagents:

  • Scaffold: this compound (Free base or HCl salt).[1]

  • Aldehyde/Ketone partners (1.2 equiv).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).[1]

  • Solvent: Dichloroethane (DCE) / Acetic Acid (AcOH).[1]

Step-by-Step Methodology:

  • Preparation: If starting with the HCl salt, neutralize in situ by adding 1.0 equiv of DIPEA to the reaction mixture.[1]

  • Imine Formation: In a 4 mL vial, dissolve the scaffold (0.1 mmol) in DCE (1.0 mL). Add the aldehyde (0.12 mmol) and AcOH (20

    
    L).
    
    • Expert Insight: The addition of AcOH is critical.[1] It catalyzes iminium ion formation, which is the rate-determining step for sterically encumbered amines [2].[1]

  • Incubation: Shake at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (0.2 mmol, 2.0 equiv) in one portion.

    • Caution: Gas evolution (

      
      ) may occur.[1] Ensure proper venting.[1]
      
  • Completion: Shake at RT for 16 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Quench with saturated aqueous

    
     (1 mL). Extract with DCM (2 x 2 mL).
    
  • Purification: Pass the organic layer through a phase separator cartridge.[1] Evaporate solvent.[1] Purify via preparative HPLC if purity <90%.[1]

Protocol B: SNAr Heteroarylation

Context: Attaching the scaffold to heteroaromatic cores (e.g., chloropyrimidines, fluoronitrobenzenes) to create kinase inhibitor scaffolds.

Reagents:

  • Scaffold: this compound.[1][3][4]

  • Electrophile: 2,4-Dichloropyrimidine (or equivalent).[1]

  • Base:

    
     or DIPEA.[1]
    
  • Solvent: DMSO or NMP.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the electrophile (0.1 mmol) in DMSO (0.5 mL).

  • Addition: Add the scaffold (0.11 mmol) and DIPEA (0.2 mmol).

    • Expert Insight: For less reactive electrophiles (e.g., chloropyridines), use

      
       and heat to 80°C. The spiro scaffold is thermally stable up to >150°C.
      
  • Reaction: Stir at RT for 2 hours.

  • Validation: Check LC-MS for the [M+H]+ peak. The spiro-amine is a strong nucleophile; reaction is usually rapid.[1]

  • Isolation: Precipitate by adding water (3 mL). Filter the solid or extract with EtOAc.[1]

Decision Logic for Functionalization

The following workflow illustrates the decision process for selecting the optimal synthetic route based on the desired final compound class.

FunctionalizationLogic Start Start: this compound Target Desired Product Class? Start->Target Amide Amide/Urea Target->Amide GPCR/Ion Channel TertAmine Tertiary Amine Target->TertAmine CNS Penetrant ArylAmine N-Aryl / Heteroaryl Target->ArylAmine Kinase Inhibitor Cond1 HATU / DIPEA (Standard Coupling) Amide->Cond1 Cond2 Reductive Amination (STAB / DCE) TertAmine->Cond2 Cond3 SNAr (Base/Heat) or Buchwald (Pd) ArylAmine->Cond3

Figure 2: Synthetic decision tree for N2-functionalization.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance at N2.[1]Switch to highly active coupling agents like HATU or COMU .[1] Ensure excess base (3 equiv).[1]
Incomplete Reductive Amination Imine instability.Pre-form the imine with

before adding the reducing agent.[1]
Hygroscopicity Free base absorbs water.[1]Store as the Oxalate or Hydrochloride salt.[1] Free base is an oil; salts are crystalline solids.[1]
Solubility Issues (NMR) Aggregation.Use

-DMSO or

.[1] Avoid

if the salt form is used without neutralization.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322. Link[1]

  • PubChem Compound Summary for CID 64171833: this compound.[1] Link[1]

Sources

Application Note: Creating Three-Dimensional Chemical Libraries with Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Drug Discovery

The landscape of early-stage drug discovery is perpetually evolving, driven by the need to address increasingly complex biological targets. For decades, the focus of high-throughput screening (HTS) has been on large chemical libraries dominated by structurally "flat," aromatic compounds. While this approach has yielded successes, it has also led to a saturation of well-explored chemical space, often resulting in compounds with suboptimal physicochemical properties and limited novelty. To overcome these limitations, a paradigm shift towards embracing three-dimensional (3D) chemical architectures is essential for the future of drug discovery.[1]

Three-dimensional chemical libraries offer a significant advantage by providing access to a broader and more diverse chemical space, enabling the exploration of novel biological targets and the development of compounds with improved drug-like properties.[1] Among the various scaffolds available for constructing these 3D libraries, spirocyclic compounds have emerged as a particularly promising class.[2][3][4]

Spirocycles are bicyclic systems where the two rings are joined by a single common atom, the spiroatom. This unique structural feature imparts several desirable characteristics:

  • Inherent Three-Dimensionality and Rigidity: The spiro fusion point creates a rigid, non-planar structure that projects substituents into well-defined vectors in 3D space.[2][3][4] This pre-organized conformation can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding.

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic moiety can significantly influence a molecule's properties, such as solubility and lipophilicity.[5][6] The perpendicular arrangement of the two ring systems can disrupt planarity and reduce intermolecular interactions, often leading to improved solubility.[6]

  • Increased Fraction of sp³-Hybridized Carbons (Fsp³): Spirocyclic scaffolds are rich in sp³-hybridized carbons, a characteristic that has been correlated with a higher success rate in clinical development.[2] A higher Fsp³ count often leads to improved metabolic stability and reduced off-target toxicity.

  • Prevalence in Natural Products and Approved Drugs: Nature has long utilized spirocyclic frameworks in a variety of biologically active natural products.[7] Furthermore, the number of approved drugs and clinical candidates featuring spirocyclic motifs is steadily increasing, underscoring their therapeutic relevance.[5][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, purification, and screening of three-dimensional chemical libraries based on spirocyclic compounds.

Library Design Principles: A Blueprint for Success

The design of a high-quality spirocyclic library is a critical first step that significantly impacts the success of subsequent screening campaigns. A well-designed library should be diverse, cover relevant chemical space, and possess favorable physicochemical properties.

Computational and Chemoinformatic Approaches

Modern library design heavily relies on computational and chemoinformatic tools to navigate the vastness of chemical space and prioritize scaffolds with the highest potential.

  • Scaffold Selection: The choice of the core spirocyclic scaffold is paramount. Inspiration can be drawn from the structures of known natural products or through virtual screening of commercially available or synthetically accessible scaffolds.[7][9]

  • Diversity and 3D Shape Analysis: The library should exhibit a high degree of structural and stereochemical diversity to maximize the chances of identifying hits against a variety of targets.[10][11] Descriptors such as the principal moments of inertia (PMI) can be used to quantify the three-dimensionality of the library.[11]

  • Pharmacophore-Based Design: The design should incorporate key pharmacophoric features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) that are known to be important for molecular recognition at biological targets.[12]

  • In Silico ADMET Profiling: Early prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial to filter out compounds with a high risk of failure in later stages of drug development.

Workflow for Spirocyclic Library Design

The following diagram illustrates a typical workflow for the design of a spirocyclic chemical library, integrating both computational and experimental considerations.

Spirocyclic Library Design Workflow Spirocyclic Library Design Workflow cluster_design Design Phase cluster_synthesis Synthesis & QC cluster_screening Screening ScaffoldSelection Scaffold Selection (Natural Products, Virtual Screening) DiversityAnalysis Diversity & 3D Shape Analysis (PMI, Fsp3) ScaffoldSelection->DiversityAnalysis PharmacophoreModeling Pharmacophore Modeling DiversityAnalysis->PharmacophoreModeling ADMETPrediction In Silico ADMET Prediction PharmacophoreModeling->ADMETPrediction Synthesis Library Synthesis ADMETPrediction->Synthesis Purification Purification Synthesis->Purification QC Quality Control (LC-MS, NMR) Purification->QC HTS High-Throughput Screening QC->HTS HitValidation Hit Validation HTS->HitValidation

Caption: A workflow for the design and development of spirocyclic chemical libraries.

Synthetic Strategies and Protocols for Spirocyclic Scaffolds

The synthesis of spirocyclic compounds can be challenging due to the need to construct a quaternary carbon center, often with stereochemical control.[4][13] However, a variety of robust synthetic methodologies have been developed to access a wide range of spirocyclic scaffolds.[8][14]

Overview of Synthetic Methodologies

Common strategies for the synthesis of spirocyclic compounds include:

  • Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are powerful tools for the construction of spirocyclic systems.

  • Domino and Cascade Reactions: These elegant and efficient reactions allow for the formation of multiple bonds in a single synthetic operation.[14]

  • Ring-Closing Metathesis: A versatile method for the formation of cyclic and spirocyclic systems.

  • Intramolecular Aldol and Michael Additions: Classic carbon-carbon bond-forming reactions that can be adapted for spirocycle synthesis.

Protocol 1: Synthesis of a Bis-Spirocyclic Imidazolinone Scaffold

This protocol is adapted from a reported synthesis of a bis-spirocyclic scaffold for compound library generation.[15][16]

Step 1: Cyanation of 4-N-benzyl piperidone

  • To a solution of 4-N-benzyl piperidone (1.0 eq) in a suitable solvent (e.g., methanol), add sodium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired cyano intermediate.

Step 2: Acidic Hydrolysis of the Cyano Group

  • Add the cyano intermediate from Step 1 to concentrated sulfuric acid (excess) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to pH 7-8.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the corresponding amide.

Step 3: Condensation with a Ketone

  • To a solution of the amide from Step 2 (1.0 eq) in a suitable solvent (e.g., toluene), add a ketone (1.1 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction until completion.

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate. Purify the crude product by column chromatography to obtain the bis-spirocyclic imidazolinone scaffold.

ParameterCondition
Solvent Toluene
Catalyst p-Toluenesulfonic acid
Temperature Reflux
Reaction Time 12-24 hours
Yield 60-85%
Table 1: Representative reaction conditions for the condensation step.
Protocol 2: Synthesis of Spirocyclic Diketopiperazine Analogs

This protocol describes a two-step sequence to generate novel spirocyclic analogs of the diketopiperazine nucleus.[14]

Step 1: Conjugate Addition of α-Amino Esters to Nitroalkenes

  • Generate the nitroalkene in situ from a suitable ketone (e.g., oxetan-3-one or N-Boc-azetidin-3-one).

  • To a solution of the nitroalkene, add a chiral α-amino ester (1.0 eq).

  • Stir the reaction at room temperature until the conjugate addition is complete.

Step 2: Nitro Group Reduction and Cyclization

  • To the reaction mixture from Step 1, add a reducing agent for the nitro group (e.g., zinc dust in the presence of an acid).

  • The reduction of the nitro group to an amine is followed by spontaneous cyclization to form the spirocyclic diketopiperazine.

  • Purify the product by column chromatography.

Reaction Scheme Diagrams

Bis-Spirocyclic Imidazolinone Synthesis Synthesis of a Bis-Spirocyclic Imidazolinone Scaffold Piperidone 4-N-benzyl piperidone CyanoIntermediate Cyano Intermediate Piperidone->CyanoIntermediate 1. NaCN Amide Amide CyanoIntermediate->Amide 2. H2SO4 BisSpirocycle Bis-Spirocyclic Imidazolinone Amide->BisSpirocycle 3. Ketone, H+

Caption: Reaction scheme for the synthesis of a bis-spirocyclic imidazolinone scaffold.

Purification and Quality Control: Ensuring Library Integrity

The purity and structural integrity of the compounds in a chemical library are paramount for the reliability of screening results. Rigorous purification and quality control (QC) procedures are therefore essential.

Modern Purification Techniques

A variety of chromatographic techniques can be employed for the purification of spirocyclic compounds:

  • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is particularly useful for the preparative separation of natural products and other complex mixtures.[17]

  • Preparative High-Performance Liquid Chromatography (HPLC): A widely used technique for the purification of small molecules, offering high resolution and efficiency.

  • Solid-Phase Extraction (SPE): Useful for the rapid purification and desalting of reaction mixtures.[18]

Analytical Methods for Quality Control

Once purified, each compound in the library must be subjected to a battery of analytical tests to confirm its identity, purity, and concentration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse of modern analytical chemistry, LC-MS is used to determine the purity and confirm the molecular weight of each compound.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.[19]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of a molecule.

QC ParameterAnalytical TechniqueAcceptance Criteria
Identity LC-MS, NMR, HRMSCorrect molecular weight and spectral data
Purity LC-MS (UV/ELSD)≥ 95%
Concentration qNMR, UV-Vis± 10% of target concentration
Table 2: Summary of quality control parameters and acceptance criteria for a chemical library.

High-Throughput Screening (HTS) of 3D Chemical Libraries

The ultimate goal of creating a chemical library is to identify novel bioactive compounds through high-throughput screening.

Adapting HTS for 3D Compounds

Screening 3D compound libraries can present unique challenges compared to traditional 2D libraries.[20][21] The increased structural complexity and potential for insolubility of some 3D compounds may require modifications to standard HTS protocols. The use of more physiologically relevant assay systems, such as 3D cell culture models (e.g., spheroids, organoids), is becoming increasingly common and is particularly well-suited for testing the biological activity of 3D compounds.[20][21]

Hit Validation and Follow-up

A robust hit validation cascade is crucial to eliminate false positives and prioritize the most promising compounds for further investigation.

Screening and Hit Validation Workflow Screening and Hit Validation Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization PrimaryScreen Primary HTS HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation OrthogonalAssay Orthogonal Assay HitConfirmation->OrthogonalAssay SAR Structure-Activity Relationship (SAR) OrthogonalAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A typical workflow for high-throughput screening and hit validation.

Conclusion: The Future of Spirocyclic Libraries in Drug Discovery

The exploration of three-dimensional chemical space is a critical endeavor in the quest for novel therapeutics. Spirocyclic compounds, with their inherent 3D nature and favorable physicochemical properties, represent a powerful tool for the construction of innovative chemical libraries.[13] The continued development of novel synthetic methodologies, coupled with advances in computational design and high-throughput screening technologies, will undoubtedly further enhance the value of spirocyclic libraries in drug discovery. As we move beyond the "flatland" of traditional chemical libraries, the strategic incorporation of spirocyclic scaffolds will be instrumental in unlocking new biological targets and delivering the next generation of medicines.

References

  • Stotani, S., Lorenz, C., Winkler, M., Medda, F., Picazo, E., Ortega Martinez, R., Karawajczyk, A., Sanchez-Quesada, J., & Giordanetto, F. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(6), 330-336. [Link]

  • Hussein, W. M., Kandeel, M., & Abdel-Gawad, H. (2018). Design and Synthesis of Natural Product Inspired Libraries Based on the Three-Dimensional (3D) Cedrane Scaffold: Toward the Exploration of 3D Biological Space. Journal of Medicinal Chemistry, 61(21), 9572-9590. [Link]

  • de Souza, A. C. B., Cruz, L. N., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • Medina-Franco, J. L., Martinez-Mayorga, K., & Meurice, N. (2021). Design and Diversity Analysis of Chemical Libraries in Drug Discovery. ChemRxiv. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • ResearchGate. (2015). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Request PDF. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Muller, P. (2011). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 111(5), 3210-3248. [Link]

  • da Silva, A. F. A., de Lacerda, R. B., & de Castro, P. P. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 525-540. [Link]

  • Drug Target Review. (2018). High Throughput Screening capable assays in 3D. Drug Target Review. [Link]

  • Scott, A. D., & Coyne, A. G. (2019). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 62(17), 7793-7808. [Link]

  • Shan, T., Lu, S., Luo, C., Luo, R., Mou, Y., Wang, M., Peng, Y., & Zhou, L. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-12908. [Link]

  • Drug Design Org. (n.d.). Library Design. Drug Design Org. [Link]

  • Stotani, S., Lorenz, C., Winkler, M., Medda, F., Picazo, E., Ortega Martinez, R., Karawajczyk, A., Sanchez-Quesada, J., & Giordanetto, F. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(6), 330-336. [Link]

  • National Center for Biotechnology Information. (2015). 3D hydrogel cultures for high-throughput drug discovery. PMC. [Link]

  • Pal, M., Rawat, P., Singh, Y., & Bisht, M. (2024). Modern Analytical Techniques for Extraction, Purification, and Structural Characterization of Microbial Bioactive Compounds. ResearchGate. [Link]

  • Giordanetto, F. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 12(1), 1-5. [Link]

  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. [Link]

  • EMAN Research Publishing. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. [Link]

  • Evotec. (n.d.). Cheminformatics Approach to Designing a 3D Fragment Library. Evotec. [Link]

  • RSC Blogs. (2013). High-throughput chip for drug screening in 3D. RSC Blogs. [Link]

Sources

Application Notes and Protocols for the Synthesis of Sulfonylazaspirodienones via Metal-Catalyzed Cascade Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonylazaspirodienones represent a class of structurally complex molecules with significant potential in medicinal chemistry and drug discovery. Their unique three-dimensional architecture, featuring a spirocyclic core, offers exciting opportunities for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of sulfonylazaspirodienones through metal-catalyzed cascade cyclization, a powerful and elegant strategy that allows for the rapid construction of this intricate molecular framework. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

Introduction: The Significance of Sulfonylazaspirodienones and the Power of Cascade Cyclizations

The azaspirodienone scaffold is a privileged motif in natural products and pharmaceuticals, often imparting desirable pharmacokinetic properties such as improved metabolic stability and receptor binding affinity. The incorporation of a sulfonyl group can further modulate the biological activity and physicochemical properties of these molecules. Traditional synthetic routes to sulfonylazaspirodienones are often lengthy and require harsh reaction conditions.

Metal-catalyzed cascade cyclizations have emerged as a highly efficient and atom-economical approach to synthesize complex polycyclic molecules from simple acyclic precursors in a single operation.[1] These reactions, often catalyzed by late transition metals such as gold, rhodium, and palladium, proceed through a series of intramolecular transformations, minimizing the need for isolation and purification of intermediates, thereby streamlining the synthetic process. This guide will focus on the dearomative spirocyclization of N-arylsulfonamide derivatives as a key strategy for accessing sulfonylazaspirodienones.

Theoretical Framework and Mechanistic Insights

The metal-catalyzed cascade cyclization towards sulfonylazaspirodienones typically involves the intramolecular dearomative cyclization of an N-arylsulfonamide bearing a tethered alkyne or a related reactive moiety. Gold(I) catalysts, in particular, have proven to be highly effective in promoting this transformation.[2]

The generally accepted mechanism for the gold-catalyzed dearomative spirocyclization of an N-(p-alkoxyaryl)propiolamide, a close analog of the sulfonylamide substrates, is depicted below. The reaction is initiated by the π-activation of the alkyne by the gold(I) catalyst, which enhances its electrophilicity. This is followed by an intramolecular attack of the electron-rich aromatic ring onto the activated alkyne, leading to the formation of a spirocyclic intermediate. Subsequent protonolysis regenerates the catalytically active gold species and furnishes the desired azaspirodienone product.

The nature of the substituent on the aryl ring and the tether connecting it to the sulfonamide are crucial for the success of the reaction. Electron-donating groups on the aromatic ring facilitate the dearomatization step, while the tether length and flexibility influence the regioselectivity of the cyclization.

Generalized Catalytic Cycle for Gold-Catalyzed Dearomative Spirocyclization

G cluster_cycle Catalytic Cycle Start N-Arylsulfonamide Propiolamide + [Au(I)]+ Intermediate1 π-Alkyne-Au(I) Complex Start->Intermediate1 Coordination Intermediate2 Spirocyclic Cationic Intermediate Intermediate1->Intermediate2 Intramolecular Dearomative Attack Product Sulfonylazaspirodienone Intermediate2->Product Protonolysis Catalyst_Regen [Au(I)]+ Product->Catalyst_Regen Catalyst Regeneration G cluster_workflow Experimental Workflow Start Substrate Synthesis: N-(p-tert-Butoxyphenyl)propiolamide Reaction Gold-Catalyzed Cascade Cyclization Start->Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Sulfonylazaspirodienone Purification->Product

Sources

[2+4] cycloaddition approaches for oxa-azaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Oxa-azaspiro[4.5]decanes via [2+4] Cycloaddition Architectures

Abstract

The oxa-azaspiro[4.5]decane scaffold—characterized by a spiro-fusion between a five-membered oxygen/carbon ring and a six-membered nitrogen ring—represents a "privileged structure" in medicinal chemistry. It serves as a rigid core for Sigma-1 receptor ligands, peptide mimetics, and antitumor agents. This guide details two high-fidelity synthetic approaches based on [2+4] cycloaddition logic :

  • Method A (The "Gold Standard"): A dual-catalytic Au(I)/Pd(0) relay cascade for the diastereoselective construction of 2-oxa-7-azaspiro[4.5]decanes.

  • Method B (The "Workhorse"): A Lewis Acid-catalyzed Hetero-Diels-Alder (HDA) reaction utilizing exocyclic enol ethers to access 1-oxa-4-azaspiro[4.5] systems.

Strategic Overview

The synthesis of spiro[4.5] systems is thermodynamically challenged by the steric congestion at the quaternary spiro-center. [2+4] cycloaddition offers a kinetic solution by assembling the six-membered ring around a pre-existing five-membered core (or vice-versa) in a concerted or stepwise manner.

FeatureMethod A: Au/Pd Relay CascadeMethod B: Inverse-Demand HDA
Mechanism In situ generation of azadiene (Au) + Pd-allyl dipole[4+2] of 1-Azadiene + Exocyclic Enol Ether
Complexity High (Dual Metal Catalysis)Moderate (Lewis Acid Catalysis)
Target Isomer 2-oxa-7-azaspiro[4.5]decane 1-oxa-4-azaspiro[4.5]decane
Key Advantage Access to complex, dearomatized scaffoldsScalable, uses inexpensive precursors
Atom Economy Excellent (Decarboxylative cascade)Good (Direct cycloaddition)

Method A: Au(I)/Pd(0) Relay Catalytic Cascade

This protocol leverages "orthogonal catalysis" where Gold(I) activates an alkyne to form a reactive diene, while Palladium(0) generates a dipole from a carbonate precursor. The two intermediates converge in a formal [4+2] cycloaddition.

Mechanistic Pathway
  • Cycle 1 (Au):

    
    -propargyl enynamide undergoes cyclization to form a furan-fused 1-azadiene  intermediate.
    
  • Cycle 2 (Pd): Vinyl benzoxazinanone undergoes decarboxylative ionization to form a zwitterionic Pd-

    
    -allyl dipole .
    
  • Convergence: The Pd-dipole acts as the dienophile (2

    
    ) and the Au-generated azadiene as the diene (4
    
    
    
    ) to form the spirocycle.
Experimental Protocol

Reagents:

  • Substrate A (Enynamide):

    
    -(3-phenylprop-2-ynyl)-N-tosyl-benzamide (1.0 equiv)
    
  • Substrate B (Vinyl Benzoxazinanone): 4-vinyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one (1.2 equiv)

  • Catalyst 1: IPrAuCl (5 mol%) + AgOTf (5 mol%)

  • Catalyst 2: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, premix IPrAuCl and AgOTf in a vial with minimal THF for 5 minutes to generate the active cationic gold species.

  • Reaction Assembly: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Substrate A (0.2 mmol), Substrate B (0.24 mmol), and Pd(PPh

    
    )
    
    
    
    .
  • Initiation: Add the activated Gold catalyst solution to the Schlenk tube. Dilute with remaining THF to reach 0.1 M.

  • Incubation: Stir the mixture at room temperature (25 °C) under N

    
     atmosphere. Monitor by TLC (approx. 4–6 hours).
    
    • Checkpoint: The reaction mixture typically turns from pale yellow to deep amber as the azadiene forms and reacts.

  • Quenching: Filter the mixture through a short pad of celite to remove metal residues. Rinse with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient, typically 8:1 to 4:1).

Expected Outcome:

  • Yield: 75–88%

  • Diastereoselectivity: >19:1 dr (endo-selective)

  • Product: Functionalized 2-oxa-7-azaspiro[4.5]decane.

Method B: Lewis Acid-Catalyzed Hetero-Diels-Alder (Povarov-Type)

This robust method constructs the spiro-junction by reacting an electron-deficient 1-azadiene (formed in situ or pre-formed) with an electron-rich exocyclic enol ether .

Mechanistic Pathway

The reaction proceeds via an inverse-electron-demand [4+2] cycloaddition.[1] The Lewis Acid activates the imine (azadiene), lowering its LUMO, allowing the electron-rich alkene (HOMO) to attack. The use of 2-methylenetetrahydrofuran as the dienophile locks the oxygen into the 5-membered ring and creates the spiro-center at C2.

Experimental Protocol

Reagents:

  • Diene Precursor:

    
    -Benzylideneaniline (1.0 equiv) [Pre-formed imine preferred for stoichiometry control]
    
  • Dienophile: 2-Methylenetetrahydrofuran (1.5 equiv) [Freshly prepared or distilled]

  • Catalyst: Sc(OTf)

    
     (10 mol%) or BF
    
    
    
    OEt
    
    
    (20 mol%)
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Additives: 4Å Molecular Sieves (powdered)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add 4Å molecular sieves (100 mg/mmol).

  • Loading: Dissolve the imine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Catalyst Addition: Cool the solution to 0 °C . Add Sc(OTf)

    
     (0.1 mmol) in one portion.
    
  • Dienophile Addition: Add 2-methylenetetrahydrofuran (1.5 mmol) dropwise over 10 minutes.

    • Critical Note: Exocyclic enol ethers are acid-sensitive. Slow addition prevents polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3 x 10 mL).
    
  • Purification: Dry organics over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (neutralized silica with 1% Et
    
    
    N is recommended to prevent acetal hydrolysis).

Expected Outcome:

  • Yield: 65–80%

  • Structure: 1-oxa-4-azaspiro[4.5]decane derivative (specifically a spiro[tetrahydrofuran-2,2'-tetrahydroquinoline] system).

Visualization of Reaction Logic

The following diagram illustrates the convergent pathways for both methods, highlighting the critical intermediate states.

G cluster_MethodA Method A: Au/Pd Relay Cascade cluster_MethodB Method B: Lewis Acid HDA Enynamide Enynamide (Substrate) Azadiene Furan-Azadiene (Au-Intermediate) Enynamide->Azadiene Au(I) Cyclization SpiroA 2-Oxa-7-azaspiro[4.5]decane (Product) Azadiene->SpiroA [4+2] Cycloaddition VinylBenz Vinyl Benzoxazinanone (Substrate) PdDipole Pd-π-Allyl Dipole (Pd-Intermediate) VinylBenz->PdDipole Pd(0) Decarboxylation PdDipole->SpiroA Imine N-Aryl Imine (Diene) ActivatedImine Activated Imine (LUMO lowered) Imine->ActivatedImine Sc(OTf)3 EnolEther Exocyclic Enol Ether (Dienophile) SpiroB 1-Oxa-4-azaspiro[4.5]decane (Product) EnolEther->SpiroB ActivatedImine->SpiroB Inverse Demand [4+2]

Caption: Comparative mechanistic flow for Au/Pd Relay (Top) and Lewis Acid HDA (Bottom) pathways.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Method A) Catalyst poisoning or O2 contamination.Ensure strict anaerobic conditions. Use fresh AgOTf (light sensitive).
Polymerization (Method B) Enol ether degradation by Lewis Acid.Lower temperature to -20°C; Add dienophile slowly; Use milder LA like Yb(OTf)

.
Poor Diastereocontrol Non-selective approach of dienophile.Method A: Lower temp to 0°C. Method B: Use chiral ligands (e.g., Pybox) with Sc(III).
Hydrolysis of Product Acetal/Aminal instability on silica.Pre-treat silica gel with 1% Et

N; Avoid acidic stains (e.g., Hanessian's).

References

  • Zhang, X., et al. (2025). "Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization". Advanced Synthesis & Catalysis.

  • Kouznetsov, V. V. (2019). "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines".[2] Synthesis.

  • Boiarinov, I. A., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors". Bioorganic & Medicinal Chemistry.

  • Tietze, L. F., & Kettschau, G. (1997). "Hetero-Diels-Alder Reactions in Organic Chemistry". Topics in Current Chemistry.

  • Evans, D. A., et al. (2008). "Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers". Journal of the American Chemical Society.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for Next-Generation Antibacterial Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multi-drug resistant (MDR) bacteria necessitates the rapid access to novel chemical space. Transition metal catalysis, specifically Palladium (Pd)-catalyzed cross-coupling , has evolved from a purely synthetic tool into a critical "role-player" in antibacterial drug discovery. This application note details the methodological integration of Buchwald-Hartwig and Suzuki-Miyaura couplings to synthesize privileged heterocyclic scaffolds found in fluoroquinolones and oxazolidinones (e.g., Linezolid analogs). We provide validated protocols, mechanistic insights, and troubleshooting frameworks to ensure high-fidelity synthesis of these bioactive compounds.

Mechanistic Foundation: The Catalytic Engine

To optimize yields, researchers must understand the causality behind the catalytic cycle. The versatility of Pd-catalysis in antibacterial synthesis relies on the manipulation of the Pd(0)/Pd(II) redox couple.

The General Catalytic Cycle

The synthesis of biaryl or aryl-amine antibacterial cores follows a three-stage cycle: Oxidative Addition , Transmetallation (or Amine Coordination/Deprotonation), and Reductive Elimination .

  • Critical Control Point: In the synthesis of sterically hindered quinolones, the Oxidative Addition is often the rate-limiting step. Using electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) stabilizes the Pd(0) species and facilitates this step.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X Addition) Pd0->OxAdd + Ar-X PdII_Int1 Pd(II)-Ar-X Intermediate OxAdd->PdII_Int1 TransMet Transmetallation (Boronic Acid/Amine) PdII_Int1->TransMet + R-B(OH)2 / HNR2 + Base PdII_Int2 Pd(II)-Ar-Nu Complex TransMet->PdII_Int2 RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 - Ar-R (Product)

Figure 1: General Pd(0)/Pd(II) catalytic cycle governing cross-coupling reactions. Note the regeneration of the active Pd(0) species.

Protocol A: Synthesis of N-Aryl Quinolone Precursors via Buchwald-Hartwig Amination

Application: Synthesis of 4-quinolone derivatives, a scaffold central to gyrase inhibitors (e.g., Ciprofloxacin, Moxifloxacin). This protocol replaces harsh Ullmann-type conditions with mild Pd-catalysis.

Reagents & Equipment
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos or BINAP (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Pre-Complexation (Self-Validating Step):

    • In a dry Schlenk tube, charge Pd(OAc)₂ and Xantphos. Add 2 mL of dioxane and stir at room temperature for 5 minutes.

    • Validation: The solution should turn from orange to a clear yellow/translucent color, indicating ligation of the palladium. If black precipitation occurs, oxygen ingress has compromised the catalyst.

  • Substrate Loading:

    • Add the 2-chloro-4-nitrobenzoic acid derivative (1.0 equiv) and the aniline derivative (1.2 equiv).

    • Add Cs₂CO₃ (2.0 equiv).

  • Reaction:

    • Seal the tube and heat to 100°C for 12 hours.

    • Mechanistic Note: The carbonate base is crucial for deprotonating the amine, facilitating its coordination to the Pd(II) center.

  • Workup & Purification:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd-black.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Data: Yield Optimization for Quinolone Precursors
EntryLigandBaseSolventYield (%)Notes
1PPh₃K₂CO₃Toluene35%Poor conversion; PPh₃ oxidizes easily.
2BINAPCs₂CO₃Toluene78%Good steric bulk improves yield.
3Xantphos Cs₂CO₃ Dioxane 92% Optimal. Wide bite angle of Xantphos favors reductive elimination.

Protocol B: Late-Stage Diversification of Linezolid Analogs via Suzuki-Miyaura Coupling

Application: Oxazolidinones (like Linezolid) target the bacterial 50S ribosomal subunit. Resistance is often combated by modifying the "C-5" side chain or the aryl ring. Suzuki coupling allows for the modular attachment of diverse aryl groups to the core oxazolidinone scaffold.

Workflow Architecture

SuzukiWorkflow Start Aryl-Bromide Oxazolidinone Core CatSystem Pd(dppf)Cl2 K3PO4 / Dioxane:H2O Start->CatSystem Reagent Aryl Boronic Acid (Diversity Element) Reagent->CatSystem Heat Microwave 110°C, 30 min CatSystem->Heat Workup Extraction & Recrystallization Heat->Workup Product Linezolid Analog Library Workup->Product

Figure 2: Workflow for the rapid generation of Linezolid analog libraries using microwave-assisted Suzuki coupling.

Detailed Protocol
  • Preparation:

    • Dissolve the brominated oxazolidinone intermediate (1 equiv) in 1,4-dioxane/water (4:1 ratio).

    • Why Water? Suzuki coupling requires water to dissolve the inorganic base and activate the boronic acid species (forming the boronate).

  • Catalyst Addition:

    • Add aryl boronic acid (1.5 equiv) and K₃PO₄ (3.0 equiv).

    • Add Pd(dppf)Cl₂·DCM (3 mol%).

    • Expert Tip: Pd(dppf)Cl₂ is robust and air-stable compared to Pd(PPh₃)₄, making it ideal for high-throughput library synthesis.

  • Microwave Irradiation:

    • Heat at 110°C for 30 minutes in a sealed microwave vial.

    • Comparison: Thermal heating requires 12-24 hours; microwave irradiation accelerates the rate-limiting transmetallation step.

  • Scavenging (Crucial for Biological Assays):

    • Add QuadraPure™ TU (thiourea scavenger resin) to the reaction mixture and stir for 1 hour.

    • Reasoning: Residual palladium is cytotoxic and can produce false positives in antibacterial MIC (Minimum Inhibitory Concentration) assays.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Pd Black Formation Catalyst decomposition due to instability or overheating.Switch to a palladacycle precatalyst (e.g., XPhos Pd G2) or increase ligand:metal ratio.
Homocoupling (Ar-Ar) Oxidation of boronic acid (Suzuki).Degass solvents thoroughly (freeze-pump-thaw x3). Use mild bases like K₂CO₃ instead of stronger bases.
Protodehalogenation Reduction of the C-X bond instead of coupling.Use anhydrous solvents (for Buchwald). Ensure the reaction temperature is not excessive.
Low Conversion (Cl-substrates) Aryl chlorides are less reactive.[1]Switch to electron-rich, bulky ligands (BrettPhos, AdBrene) to facilitate oxidative addition into the C-Cl bond.

References

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. RSC Advances. Available at: [Link]

  • Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry. Available at: [Link]

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. PubMed. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming side reactions in the functionalization of 7-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Optimization Reference ID: TSC-SPIRO-45-OXA

Introduction: The "Escape from Flatland" Scaffold

Welcome to the technical support hub for 7-Oxa-2-azaspiro[4.5]decane . You are likely working with this scaffold to improve the physicochemical properties of a drug candidate—specifically to increase


 character (solubility, metabolic stability) while mimicking the vector of a piperidine or morpholine.

However, the very features that make this spirocycle attractive—its compact, rigid, orthogonal geometry—introduce unique reactivity challenges. The spiro-carbon (C5) acts as a neopentyl-like steric block, retarding nucleophilic attacks at the nitrogen (N2), while the ether oxygen (O7) introduces electronic effects that can lead to unexpected oxidative degradation.

This guide addresses the three most common "tickets" we receive regarding yield loss and side reactions.

Ticket #01: N-Alkylation/Arylation Stalls or Fails

User Observation:

"I’m trying to attach an aryl group to the N2 position using standard


 conditions (

, DMF, heat). The reaction stalls at ~40% conversion, and pushing the temperature leads to a black tar (decomposition)."

Root Cause Analysis:

  • Steric Shielding: The spiro-center at C5 imposes significant steric bulk on the adjacent N2 nitrogen. This creates a "neopentyl-like" environment that severely retards

    
     and 
    
    
    
    trajectories.
  • Beta-Hydride Elimination: If using metal catalysis, the secondary amine hydrogens are accessible, but the rigid ring system can force palladium intermediates into conformations favoring

    
    -hydride elimination over reductive elimination.
    

The Resolution: Ligand-Controlled Catalysis Standard nucleophilic substitution is often insufficient.[1] You must switch to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) with ligands specifically designed for sterically hindered secondary amines.

Optimization Protocol: Buchwald-Hartwig Screen
ParameterStandard (Fail)Optimized (Success)Rationale
Catalyst

or


or Pd-G3/G4 precatalysts
Requires a robust

source that allows bulky ligand coordination.
Ligand BINAP / XantphosRuPhos or BrettPhos These ligands create a "pocket" that accommodates the spiro-bulk and accelerates reductive elimination.
Base

/


or

Stronger, bulky bases facilitate the deprotonation of the hindered amine.
Solvent DMF / DMSOToluene or 1,4-Dioxane Non-polar solvents often stabilize the active catalytic species better for this scaffold.
Workflow Visualization

N_Arylation_Logic Start Start: N-Arylation of This compound Check_Elec Is the Aryl Halide Electron Deficient? Start->Check_Elec SNAr Attempt SNAr: DMSO, 100°C, K2CO3 Check_Elec->SNAr Yes (e.g., p-NO2) Buchwald Switch to Buchwald-Hartwig Check_Elec->Buchwald No (e.g., p-OMe) Success_SNAr Yield > 60%? Proceed. SNAr->Success_SNAr Yes Fail_SNAr Stalled/Decomp? SNAr->Fail_SNAr No Fail_SNAr->Buchwald Ligand_Select Ligand Selection: Steric Bulk Critical Buchwald->Ligand_Select RuPhos Use RuPhos: For secondary amines & general aryl halides Ligand_Select->RuPhos Standard BrettPhos Use BrettPhos: For primary amine coupling or extremely hindered halides Ligand_Select->BrettPhos High Sterics Base_Check Base Check: Use NaOtBu (anhydrous) RuPhos->Base_Check BrettPhos->Base_Check

Caption: Decision logic for overcoming steric hindrance during N-arylation of spirocyclic amines.

Ticket #02: The "Phantom Yield" (Volatility & Solubility)

User Observation:

"I performed a Boc-deprotection using TFA. LCMS showed 100% conversion to the desired amine. After rotary evaporation and high-vac drying, the flask was nearly empty. Where did the product go?"

Root Cause Analysis:

  • Volatility: The free base of this compound (MW ~141 g/mol ) is surprisingly volatile. Unlike flat piperidines, the globular spiro-shape reduces intermolecular surface area/Van der Waals interactions, lowering the boiling point.

  • Water Solubility: The oxygen atom in the 7-position increases hydrophilicity. Standard aqueous workups (DCM/Water extraction) often leave the product in the aqueous phase, especially if the pH isn't raised to >12.

The Resolution: Salt Isolation or Resin Catch-and-Release

Do NOT isolate the free base unless immediately reacting it in the next step.

Method A: Isolate as Hydrochloride Salt

  • React N-Boc precursor with 4M HCl in Dioxane (anhydrous).

  • Do not evaporate to dryness if possible. Add

    
     or Hexanes to precipitate the salt directly from the reaction mixture.
    
  • Filter the solid. The HCl salt is non-volatile and stable.

Method B: SCX-2 Purification (Catch-and-Release) If you must have the free base:

  • Load the crude acidic mixture onto an SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M

    
     in MeOH .
    
  • Concentrate carefully at low vacuum/low heat (

    
    ), or use the methanolic solution directly in the next step.
    

Ticket #03: Oxidative Degradation (The Ether Liability)

User Observation:

"My compound degrades upon storage or during radical-based C-H functionalization attempts. I see a +16 mass peak (M+16) in LCMS."

Root Cause Analysis: The 7-Oxa position activates the adjacent carbons (C6 and C8) toward radical abstraction (Hydrogen Atom Transfer - HAT). This leads to the formation of hydroperoxides or hemiaminals, which subsequently decompose (ring opening).

Mechanism of Failure:



The Resolution: Anti-Oxidant Protocols

  • Argon Sparging: When running reactions involving heat or radical initiators (e.g., NBS bromination), rigorously degas solvents. The ether ring is an "oxygen sponge."

  • Scavengers: Add BHT (Butylated hydroxytoluene) or Phenothiazine (1 mol%) to the reaction mixture if the transformation allows. These scavengers intercept peroxy radicals before they attack the C-H bonds alpha to the oxygen.

  • Storage: Store the free amine or its salts under Argon at -20°C. Do not store in solution (especially ethers like THF) for prolonged periods, as THF peroxides can initiate the degradation of the spiro-ether.

Summary of Reactivity

SiteReactivity TypeRiskMitigation
N2 (Amine) NucleophilicSteric hindrance causes stalling; Bis-alkylation.Use RuPhos-Pd (Buchwald); Control stoichiometry strictly.
C5 (Spiro) Quaternary CenterConformational locking; Neopentyl effect.Use higher boiling solvents (Toluene) to overcome activation energy barriers.
O7 (Ether) Lewis Basic / Activator

-C-H oxidation; Acid-complexation.
Exclude

; Avoid strong Lewis acids that might cleave cyclic ethers.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. (Foundational work on spirocyclic amine synthesis and properties).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Definitive guide on ligand choice for hindered amines). Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Discusses the volatility and handling of small spirocycles). Link

  • Miyamoto, M., et al. (1990). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 33(6), 1645–1656. (Specific synthesis and stability data for the [4.5] oxa-azaspiro scaffold). Link

Sources

Technical Support Center: Purification of 7-Oxa-2-azaspiro[4.5]decane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 7-Oxa-2-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying stereoisomers of this valuable spirocyclic scaffold. As a structure prevalent in modern drug discovery, achieving high purity of the correct isomer is paramount.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal mechanisms behind common purification challenges. We will explore troubleshooting strategies and frequently asked questions, grounding our advice in established chemical principles and authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying a crude reaction mixture of this compound?

The choice of purification method depends on the scale, the nature of impurities, and the physical properties of the compound. For a typical post-synthesis mixture, a combination of techniques is often employed:

  • Extraction/Liquid-Liquid Wash: As a basic amine, this compound can be separated from neutral or acidic impurities via acid-base extraction. Dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.

  • Column Chromatography: This is the most common method for laboratory-scale purification. Due to the basic nature of the secondary amine, standard silica gel can lead to significant peak tailing. It is crucial to use a mobile phase containing a basic additive.

  • Distillation: For derivatives that are thermally stable and sufficiently volatile, vacuum distillation can be an effective method for purification on a larger scale.[1][2]

Q2: Why do my peaks tail so badly during silica gel chromatography of the parent amine?

This is a classic problem when purifying amines on standard silica gel. The root cause is the interaction between the basic lone pair of the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding slows the elution of the amine relative to the bulk solvent flow, causing the characteristic "tailing" or streaking.

To mitigate this, you must neutralize the acidic sites. The most common solution is to add a small amount of a competitive base to your eluent system, such as:

  • 0.5-2% Triethylamine (Et₃N)

  • 0.5-2% Ammonia (typically added as a solution in methanol, e.g., 7N NH₃ in MeOH)

These additives saturate the acidic sites on the silica, allowing your spirocyclic amine to elute symmetrically.

Q3: I have a mixture of diastereomers. Should I use chromatography or crystallization?

Both methods are viable, and the best choice depends on the specific properties of your diastereomers.

  • Chromatography (Achiral): Diastereomers have different physical properties and can often be separated on standard silica gel. This is typically the faster method for initial small-scale separation and for assessing the diastereomeric ratio (d.r.). Careful optimization of the solvent system is key to maximizing resolution.

  • Crystallization: If the diastereomers form crystalline solids, fractional crystallization can be a highly efficient and scalable method. This technique relies on differences in solubility between the two diastereomers in a given solvent system. One diastereomer will preferentially crystallize out of solution, leaving the other enriched in the mother liquor. This method is particularly powerful for obtaining large quantities of a single, highly pure diastereomer.

Q4: How do I separate the enantiomers of this compound?

Separating enantiomers requires a chiral environment. The two primary strategies are:

  • Chiral Chromatography: This is an analytical and preparative technique that uses a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. Methods like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with columns such as Chiralpak® are highly effective.[3] SFC is often favored for being faster and using less organic solvent.

  • Diastereomeric Salt Resolution: This is a classical chemical method. The racemic amine is treated with an enantiopure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[4] Because these salts are diastereomers, they have different solubilities and can be separated by crystallization.[5] After separation, the desired salt is treated with a base to liberate the enantiopure free amine.

Troubleshooting Guide: Common Purification Issues

Problem 1: Poor or no separation of diastereomers by column chromatography.
  • Probable Cause (A): Inappropriate Solvent System. The polarity of the eluent may not be optimal to differentiate the subtle physical differences between the diastereomers.

  • Solution (A):

    • Systematic TLC Analysis: Before running a column, screen a variety of solvent systems using TLC. Test different ratios of a non-polar solvent (e.g., Hexanes, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane, MTBE).

    • Vary Solvent Polarity: If you see a single elongated spot, the polarity may be too high or too low. Test a range from 10% to 80% Ethyl Acetate in Hexanes.

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with different properties (e.g., methanol, acetone) can significantly alter selectivity and improve separation.

    • Don't Forget the Basic Additive: Continue to use 0.5-1% triethylamine to prevent peak tailing, which can obscure separation.

  • Probable Cause (B): Overloaded Column. Exceeding the capacity of the column will cause bands to broaden and overlap, destroying any potential separation.

  • Solution (B): As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1 for difficult separations. For very close spots, a ratio of 100:1 or higher may be necessary.

Workflow for Optimizing Diastereomer Separation

G start Start: Mixture of Diastereomers tlc Run TLC with multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) + 1% Et3N start->tlc check_sep Is there baseline separation (ΔRf > 0.1)? tlc->check_sep col_chrom Proceed with Column Chromatography (50:1 silica:compound ratio) check_sep->col_chrom Yes no_sep No or Poor Separation check_sep->no_sep No end_success Pure Diastereomers Obtained col_chrom->end_success change_solvent Try alternative solvent systems (e.g., Toluene/Acetone, MTBE) no_sep->change_solvent change_stationary Consider alternative stationary phase (e.g., Alumina, C18 Reverse Phase) no_sep->change_stationary consider_deriv Consider derivatization (e.g., N-Boc protection) to alter polarity no_sep->consider_deriv change_solvent->tlc end_fail Re-evaluate Strategy (Consider Crystallization) change_stationary->end_fail consider_deriv->end_fail

Caption: Troubleshooting workflow for chromatographic separation of diastereomers.

Problem 2: Diastereomeric salts fail to crystallize during resolution.
  • Probable Cause (A): Unsuitable Solvent. The solubility of both diastereomeric salts may be too high or too low in the chosen solvent. An ideal solvent is one where one salt is sparingly soluble and the other is freely soluble.

  • Solution (A): Solvent Screening.

    • Create a saturated solution of the diastereomeric salt mixture at an elevated temperature in a small volume of solvent.

    • Test a range of solvents with varying polarities: alcohols (Isopropanol, Ethanol), esters (Ethyl Acetate), ketones (Acetone), ethers (MTBE), and nitriles (Acetonitrile). Also, test mixtures of these solvents.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. The goal is to find a solvent that yields a crystalline solid, not an oil or amorphous precipitate.

  • Probable Cause (B): Unfavorable Salt Pair. The chosen chiral resolving agent may not form a salt that crystallizes well with your spirocycle.

  • Solution (B): Screen Resolving Agents. There must be an appreciable difference in solubility between the two diastereomeric salts for crystallization to be effective.[4] If one agent fails, try another with a different structure.

    Common Chiral Resolving Agents for Amines
    (R)- or (S)-Mandelic Acid
    Di-p-toluoyl-L- or D-tartaric acid
    (1R)- or (1S)-(-)-Camphor-10-sulfonic acid
    (R)- or (S)-2-Acetoxy-2-phenylacetic acid
  • Probable Cause (C): Kinetic vs. Thermodynamic Control. Rapid cooling often leads to co-precipitation of both diastereomers (kinetic product). Slow, controlled cooling is necessary to allow the less soluble diastereomer to selectively crystallize (thermodynamic product).[5]

  • Solution (C): Control the Cooling Rate.

    • Heat the solution to dissolve the salts completely.

    • Allow the flask to cool slowly to room temperature over several hours (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools to ambient).

    • Once at room temperature, transfer to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary.

Principle of Diastereomeric Salt Resolution

G racemate Racemic Amine (R)-Amine (S)-Amine mix Mix in Solution racemate->mix resolver Single Enantiomer Resolving Agent (+)-Acid resolver->mix salts Diastereomeric Salts (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid mix->salts crystallize Fractional Crystallization (Exploits different solubility) salts->crystallize separate Separate by Filtration crystallize->separate solid Less Soluble Salt Crystallizes (S)-Amine-(+)-Acid (solid) base_solid Add Base (e.g., NaOH) solid->base_solid liquid More Soluble Salt Stays in Solution (R)-Amine-(+)-Acid (liquid) base_liquid Add Base (e.g., NaOH) liquid->base_liquid separate->solid Solid Phase separate->liquid Liquid Phase (Mother Liquor) pure_s {Pure Enantiomer | (S)-Amine} base_solid->pure_s pure_r {Pure Enantiomer | (R)-Amine} base_liquid->pure_r

Caption: Workflow illustrating the chemical resolution of enantiomers via diastereomeric salt crystallization.

Experimental Protocols

Protocol 1: General Procedure for Purification by Automated Flash Chromatography

This protocol is intended for the purification of a Boc-protected this compound derivative from non-polar impurities.

  • Sample Preparation: Dissolve ~250 mg of the crude product in a minimal amount of dichloromethane (DCM). Add ~1 g of silica gel to this solution to create a slurry.

  • Dry Loading: Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This technique, known as "dry loading," generally results in better separation than injecting a liquid sample.

  • Column and Solvents:

    • Select a pre-packed silica column (e.g., 24 g for a 250 mg sample).

    • Solvent A: Heptane

    • Solvent B: Ethyl Acetate (EtOAc)

  • Chromatography Conditions:

    • Equilibrate the column with 100% Heptane.

    • Load the dry sample onto the column.

    • Run a linear gradient:

      • 0-5% EtOAc over 2 column volumes (CVs).

      • 5-40% EtOAc over 15 CVs.

      • Hold at 40% EtOAc for 5 CVs.

    • Monitor the elution profile using a UV detector (if the compound is UV-active) or an evaporative light scattering detector (ELSD).

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to yield the purified compound.

Protocol 2: Lab-Scale Diastereomeric Salt Resolution

This protocol provides a starting point for the resolution of racemic this compound using Di-p-toluoyl-L-tartaric acid.

  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound in 10 volumes of isopropanol (e.g., 1 g of amine in 10 mL of IPA).

    • In a separate flask, dissolve 0.5 equivalents of Di-p-toluoyl-L-tartaric acid in 10 volumes of isopropanol, heating gently if necessary. Rationale: Using 0.5 equivalents ensures that only one enantiomer can crystallize as the salt, maximizing theoretical yield from the first crop.

    • Add the acid solution dropwise to the amine solution at room temperature with stirring.

  • Crystallization:

    • Stir the resulting mixture at room temperature for 30 minutes. If a precipitate forms, heat the mixture until the solid redissolves.

    • Allow the clear solution to cool slowly to room temperature overnight. Do not disturb the flask.

    • If no crystals form, try adding a seed crystal or gently scratching the inside of the flask with a glass rod.

    • Cool the flask in a refrigerator (4 °C) for 6-8 hours to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

    • Dry the crystals under vacuum. This is your "Crop 1."

    • Determine the diastereomeric excess (d.e.) of the crystals and the enantiomeric excess (e.e.) of the amine after liberating it from a small sample of the salt.

  • Liberation of Free Amine:

    • Suspend the crystalline salt in a mixture of DCM and 1M aqueous NaOH solution.

    • Stir vigorously until all solids have dissolved and the mixture has partitioned into two clear layers.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

References

  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. University of Valladolid. [Link]

  • Bohdan, M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Harada, N. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • ResearchGate. (2012). Crystallization-Based Separation of Enantiomers. [Link]

  • MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
  • National Center for Biotechnology Information. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. [Link]

  • ChemRxiv. (n.d.). Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. (2018). Synthesis, crystallization and characterization of diastereomeric salts formed by ephedrine and malic acid in water. [Link]

  • Journal of the American Chemical Society. (n.d.). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

Technical Support Center: Troubleshooting Diastereoselective Au/Pd Relay Catalytic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective Gold/Palladium (Au/Pd) relay catalytic reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic methodology. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding to empower you to diagnose and resolve challenges in your own experiments. This resource is built on the principles of scientific integrity, combining established expertise with practical, field-proven insights.

Introduction to Au/Pd Relay Catalysis

Diastereoselective Au/Pd relay catalysis is a sophisticated strategy that merges the unique reactivity of a soft, carbophilic gold catalyst with the versatile cross-coupling capabilities of a palladium catalyst in a single pot. Typically, the gold catalyst activates a substrate, such as an enyne or allene, to facilitate an initial transformation (e.g., cyclization), generating a reactive intermediate. This intermediate is then intercepted by the palladium catalyst in a second, stereoselective process to forge a new bond and set one or more stereocenters. The elegance of this approach lies in the rapid construction of molecular complexity from relatively simple starting materials.

However, the orchestration of two distinct catalytic cycles within one vessel presents a unique set of challenges. The compatibility of catalysts, reagents, and intermediates is paramount, and slight deviations in reaction conditions can lead to low yields, poor diastereoselectivity, or complete reaction failure. This guide will address the most common issues encountered in these intricate systems.

General Mechanistic Overview: A Cooperative Effort

Understanding the underlying mechanism is the first step in effective troubleshooting. In a typical Au/Pd relay reaction, the gold(I) catalyst acts as a π-acid to activate a carbon-carbon multiple bond, initiating a cascade. The resulting intermediate, often containing a new carbon-palladium bond, then enters the palladium catalytic cycle to undergo the desired diastereoselective transformation. The synergy between the two metals is crucial for the success of the reaction.[1][2]

Au_Pd_Relay_Catalysis cluster_Au Gold(I) Catalytic Cycle cluster_Pd Palladium(0/II) Catalytic Cycle Au_cat Au(I) Catalyst Substrate Substrate (e.g., enyne) Au_activated Au-Activated Intermediate Substrate->Au_activated Coordination & Activation Intermediate Reactive Intermediate for Pd Cycle Au_activated->Intermediate Intramolecular Transformation Intermediate->Au_cat Release Pd_cat Pd(0) Catalyst Intermediate->Pd_cat Oxidative Addition Intermediate->Pd_cat Relay Pd_intermediate Pd(II) Intermediate Product Diastereoselective Product Pd_intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner Coupling_Partner->Pd_intermediate Transmetalation or Nucleophilic Attack Product->Pd_cat Catalyst Regeneration Troubleshooting_Conversion Start Low/No Conversion Q1 Visible Pd Black? Start->Q1 A1_Yes Pd(0) Aggregation. Improve inert atmosphere. Consider different ligand. Q1->A1_Yes Yes Q2 Halides or strong nucleophiles present? Q1->Q2 No A2_Yes Au(I) Poisoning. Purify reagents. Ensure complete AgX precipitation. Q2->A2_Yes Yes Q3 Catalyst activation protocol followed correctly? Q2->Q3 No A3_No Review activation procedure. Use fresh activators (e.g., Ag salts). Q3->A3_No No Q4 Reaction conditions optimized? Q3->Q4 Yes A4_No Screen temperature, solvent, and concentration. Q4->A4_No No End Consult further literature for specific substrate class. Q4->End Yes

Caption: Decision workflow for troubleshooting low reaction conversion.

Category 2: Poor Diastereoselectivity
Question 2: My reaction is working, but the diastereoselectivity is low or not what I expected. How can I improve it?

Answer: Diastereoselectivity in these relay reactions is typically controlled during the palladium-catalyzed step. Therefore, troubleshooting efforts should focus on the components that influence the stereochemistry of this phase of the reaction.

A. Ligand Effects:

  • The Chiral Ligand is Key: The chiral ligand on the palladium center is the primary determinant of diastereoselectivity. [3] * Diagnosis: The observed diastereomeric ratio (d.r.) is a direct reflection of the ligand's effectiveness.

    • Solution:

      • Ligand Screening: This is the most critical optimization step. A variety of chiral phosphine ligands (e.g., BINAP, SEGPHOS, Phos-type ligands) should be screened. Even subtle changes to the ligand backbone or substituents can have a profound impact on stereoselectivity. [2][4][5] 2. Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity.

B. Substrate-Catalyst Mismatch:

  • Steric and Electronic Effects: The stereochemical outcome is a result of the interaction between the chiral ligand and the substrate. A particular ligand may be optimal for one substrate but not another.

    • Diagnosis: If you have changed your substrate from a literature precedent, the original ligand may no longer be optimal.

    • Solution: Re-screen chiral ligands for your specific substrate. The steric bulk of both the ligand and the substrate's substituents will influence the facial selectivity of the key bond-forming step.

C. Reaction Conditions:

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent: The solvent can influence the conformation of the substrate-catalyst complex and the transition state geometry.

    • Solution: Screen solvents of varying polarity and coordinating ability.

  • Additives: Sometimes, additives can influence the reaction's stereochemical course.

    • Solution: While less common for controlling diastereoselectivity, it's worth investigating if literature precedents for similar reactions use specific additives.

ParameterEffect on DiastereoselectivityTypical Range/Conditions to Test
Chiral Ligand Primary determinant of stereocontrol.BINAP, SEGPHOS, Josiphos, PHOX, and their derivatives.
Temperature Lower temperatures often improve d.r.-20 °C to 80 °C
Solvent Can influence transition state geometry.Toluene, Dioxane, THF, CH₂Cl₂, DCE
Concentration Can affect catalyst aggregation and reaction rates.0.05 M to 0.5 M
Category 3: Side Reactions and Byproduct Formation
Question 3: I am observing significant byproduct formation. What are the common side reactions?

Answer: Side reactions in Au/Pd relay catalysis can arise from the reactivity of either catalyst or from undesired interactions between intermediates.

A. Gold-Catalyzed Side Reactions:

  • Protodeauration/Decomposition: The gold catalyst can be reduced to inactive Au(0), especially in the presence of certain reagents. [6] * Diagnosis: Formation of a purple or black precipitate can indicate Au(0) nanoparticle formation.

    • Solution: Ensure the reaction is free of strong reducing agents that are not part of the planned catalytic cycle.

B. Palladium-Catalyzed Side Reactions:

  • β-Hydride Elimination: This is a common side reaction in palladium catalysis that can lead to isomerization of double bonds or the formation of undesired olefinic products.

    • Diagnosis: Characterization of byproducts by NMR and MS.

    • Solution: Choose substrates that lack β-hydrogens where possible. The choice of ligand and base can also influence the rate of β-hydride elimination.

  • Homocoupling: Homocoupling of the coupling partner can occur.

    • Diagnosis: Identification of the homocoupled product.

    • Solution: This is often an indication of a slow transmetalation or nucleophilic attack step. Optimizing the reaction conditions (temperature, concentration) or the nature of the coupling partner can help.

C. Relay-Specific Side Reactions:

  • Mismatched Reaction Rates: If the gold-catalyzed step is much faster than the palladium-catalyzed step, the intermediate generated by the gold catalyst may accumulate and decompose or undergo other undesired reactions. Conversely, if the palladium cycle is too fast, it might interfere with the gold catalyst.

    • Diagnosis: In-situ reaction monitoring (e.g., by NMR or IR) can reveal the accumulation of intermediates.

    • Solution: Adjust the catalyst loadings or reaction temperature to better synchronize the rates of the two catalytic cycles.

Experimental Protocols

General Protocol for a Diastereoselective Au/Pd Relay Reaction

This is a generalized procedure and should be adapted based on specific literature precedents for your desired transformation.

  • Catalyst Activation (if necessary): In a glovebox, to a vial containing the gold pre-catalyst (e.g., (Ph₃P)AuCl, 1-5 mol%) and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) is added the chiral phosphine ligand (2-10 mol%). Anhydrous, degassed solvent is added, followed by a silver salt (e.g., AgOTf, 1-5 mol%) if a cationic gold species is required. The mixture is stirred at room temperature for 30-60 minutes.

  • Reaction Setup: To a separate, oven-dried reaction vessel under an inert atmosphere is added the substrate and any other solid reagents (e.g., base, additives).

  • Initiation: The activated catalyst solution is transferred to the reaction vessel containing the substrate. If the silver salt was used, it is often advisable to filter the catalyst solution through a celite or PTFE syringe filter to remove the precipitated silver halide. The coupling partner is then added.

  • Reaction: The reaction mixture is stirred at the desired temperature for the specified time.

  • Monitoring: The reaction progress can be monitored by TLC, GC-MS, or LC-MS.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

Analytical Techniques for Troubleshooting

TechniqueApplication in Troubleshooting
¹H and ¹³C NMR Structural elucidation of products and byproducts. Determination of diastereomeric ratio. In-situ monitoring of reaction progress.
Mass Spectrometry (GC-MS, LC-MS) Identification of products, byproducts, and intermediates. Monitoring reaction conversion.
X-ray Photoelectron Spectroscopy (XPS) Determination of the oxidation state of the metal catalysts (e.g., distinguishing between Pd(0) and Pd(II)). Useful for post-reaction analysis of catalyst deactivation.
Infrared (IR) Spectroscopy In-situ monitoring of the disappearance of starting materials and the appearance of products, particularly useful for reactions involving carbonyl groups.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of diastereomers. Monitoring reaction kinetics.

Conclusion

Diastereoselective Au/Pd relay catalysis is a frontier in synthetic organic chemistry, offering remarkable opportunities for the efficient construction of complex molecules. Success in this field requires a blend of careful experimental technique, a solid understanding of organometallic chemistry, and a systematic approach to troubleshooting. This guide provides a framework for addressing common challenges, but it is essential to remember that every reaction is unique. Meticulous documentation of your experiments, combined with a thorough review of the relevant literature, will be your most valuable assets in mastering this exciting area of catalysis.

References

  • Enhancing catalytic performance of AuPd catalysts towards the direct synthesis of H₂O₂ through incorporation of base metals. Catalysis Science & Technology. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Mechanistic Studies of Gold and Palladium Cooperative Dual-Catalytic Cross-Coupling Systems. PMC. [Link]

  • Mechanistic Studies of Gold and Palladium Cooperative Dual-Catalytic Cross-Coupling Systems. PubMed. [Link]

  • Pd(0)-Catalyzed Diastereo- and Enantioselective Intermolecular Cycloaddition for Rapid Assembly of 2-Acyl-methylenecyclopentanes. Organic Letters. [Link]

  • Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. [Link]

  • Simultaneous Orthogonal Methods for the Real-Time Analysis of Catalytic Reactions. ACS Publications. [Link]

  • Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. MDPI. [Link]

  • Diastereodivergent Catalysis. JACS Au. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]

  • Diastereodivergent Catalysis. PMC. [Link]

  • Effects of Pd addition on Au stud bumps/Al pads interfacial reactions and bond reliability. IEEE Xplore. [Link]

  • Stereoselective Remote Functionalization via Palladium‐Catalyzed Redox‐Relay Heck Methodologies. PMC. [Link]

  • Gold‐Catalyzed C H Activation/Functionalization Reactions. ResearchGate. [Link]

  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PMC. [Link]

  • Management of suspected reactions. Australian Red Cross Lifeblood. [Link]

  • Catalytic Reactions on Model Gold Surfaces: Effect of Surface Steps and of Surface Doping. MDPI. [Link]

  • Understanding Catalyst Poisoning In Precious Metal Catalysts: Causes, Problems, And Solutions. Stanford Advanced Materials. [Link]

  • Overcoming the Incompatibility Challenge in Chemoenzymatic and Multi-Catalytic Cascade Reactions. PubMed. [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

  • Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. PMC. [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Transfusion Reactions. StatPearls. [Link]

  • Computational exploration for possible reaction pathways, regioselectivity, and influence of substrate in gold-catalyzed cycloaddition of cyanamides with enynamides. PMC. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. Frontiers in Chemistry. [Link]

  • On the Role of Noncovalent Ligand-Substrate Interactions in Au(I) Catalysis. University of Groningen Research Portal. [Link]

  • Adverse drug reactions – Allergy? Side-effect? Intolerance?. RACGP. [Link]

  • Simultaneous Orthogonal Methods for the Real-Time Analysis of Catalytic Reactions. ResearchGate. [Link]

  • Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate. [Link]

  • Unique Structural Characteristics of Catalytic Palladium/Gold Nanoparticles on Graphene. Microscopy Today. [Link]

  • π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study. PMC. [Link]

  • palladium coupling catalyst activation. YouTube. [Link]

  • Synergistic Dual Transition Metal Catalysis. ResearchGate. [Link]

  • N,N-Chiral Ligands Enabling Palladium-catalyzed Enantioselective Intramolecular Heck-Matsuda Carbonylation Reactions by Sequential Migratory and CO Insertions. ResearchGate. [Link]

  • Membranes for Electrochemical Carbon Dioxide Conversion to Multi-Carbon Products. MDPI. [Link]

Sources

Technical Support Center: Optimizing Reaction Times for Oxa-azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxa-azaspiro[4.5]decane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to enhance the efficiency of their synthetic routes. Slow or incomplete reactions are a common bottleneck in the synthesis of complex spirocyclic systems. This document provides in-depth troubleshooting advice and frequently asked questions to help you diagnose issues and optimize your reaction conditions for faster, higher-yielding outcomes.

Troubleshooting Guide: Diagnosing and Resolving Slow Reactions

This section addresses specific problems encountered during the synthesis of oxa-azaspiro[4.5]decane derivatives. Each entry is designed to help you identify the root cause of a problem and implement a logical, effective solution.

Question 1: My reaction is proceeding very slowly or has stalled completely. What are the primary factors to investigate?

Answer: A stalled or sluggish reaction is one of the most common challenges. The root cause can typically be traced back to one of three areas: catalysis, reaction environment, or the quality of your starting materials. The key is to address these systematically.

The synthesis of many spirocyclic systems, including the oxa-azaspiro[4.5]decane core, often relies on acid-catalyzed cyclization reactions like the Pictet-Spengler or Oxa-Pictet-Spengler reaction.[1][2] The driving force for this reaction is the formation of an electrophilic iminium or oxonium ion, which is then attacked by a nucleophilic ring.[1] If any step in this catalytic cycle is inefficient, the overall reaction rate will suffer.

Below is a systematic workflow to diagnose the issue.

G Start Reaction is Slow or Stalled Catalyst Step 1: Verify Catalyst Activity Start->Catalyst Is the catalyst appropriate and active? Water Step 2: Check for Water Contamination Catalyst->Water Is water being formed and/or removed? Solvent Step 3: Evaluate Solvent Choice Water->Solvent Is the solvent stabilizing the transition state? Temp Step 4: Assess Reaction Temperature Solvent->Temp Is there enough energy for activation? Purity Step 5: Confirm Reagent Purity Temp->Purity Are impurities inhibiting the reaction? Result Optimized Reaction Purity->Result

Caption: Troubleshooting workflow for slow reactions.

Detailed Breakdown of Troubleshooting Steps:

  • Catalyst Inefficiency:

    • Causality: The acid catalyst is crucial for generating the reactive electrophile (e.g., an iminium ion). If the acid is too weak, this intermediate won't form at a sufficient rate. If it's too strong, it might lead to side reactions or degradation of starting materials.[3]

    • Solution:

      • Screen Different Acids: If you are using a mild acid like p-toluenesulfonic acid (p-TsOH), consider trying a stronger Lewis acid.[4][5]

      • Check Catalyst Quality: Ensure your catalyst is not old or degraded. For solid catalysts, ensure they have been properly activated and stored.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome activation energy barriers without promoting side reactions.

  • Presence of Water:

    • Causality: The initial condensation step to form the key imine or oxonium intermediate generates water. According to Le Chatelier's principle, this water can push the equilibrium back towards the starting materials, stalling the reaction.

    • Solution:

      • Use a Dean-Stark Trap: For reactions run at higher temperatures in solvents like toluene, a Dean-Stark apparatus is highly effective for azeotropically removing water as it forms.

      • Add a Dehydrating Agent: Incorporating molecular sieves (e.g., 4Å) into the reaction mixture can sequester water, driving the reaction forward, especially under milder conditions.[6]

  • Suboptimal Solvent Choice:

    • Causality: The solvent does more than just dissolve the reagents; it stabilizes the transition state. The polarity of the solvent can significantly affect the reaction rate.[7] For reactions like the Pictet-Spengler, aprotic solvents are often preferred to avoid competition with the nucleophile.[1]

    • Solution: Screen a range of solvents with varying polarities. A shift from a polar protic solvent to a non-polar aprotic solvent like toluene or benzene might be beneficial.[6][7]

Solvent TypeExamplesRationale for UsePotential Pitfall
Non-Polar Aprotic Toluene, Benzene, DioxaneExcellent for azeotropic water removal; generally good for stabilizing transition states in Pictet-Spengler reactions.[4][6]May require higher temperatures to achieve sufficient reaction rates.
Polar Aprotic Acetonitrile, DMF, DCMCan increase reaction rates by stabilizing charged intermediates.May not be suitable for water removal via Dean-Stark; can sometimes participate in side reactions.
Polar Protic Ethanol, MethanolGenerally less favored as they can compete with the intramolecular nucleophile, but have been used successfully in some cases.[3]Can slow down the cyclization step by solvating the nucleophile.
Question 2: I'm observing significant side product formation, which is complicating purification and lowering my effective reaction rate. What's happening?

Answer: Side product formation is a clear sign that your reaction conditions are promoting undesired pathways. In the synthesis of oxa-azaspiro[4.5]decanes, this can often be due to rearrangement of precursors, Michael additions, or the formation of regioisomers.[8][9]

  • Rearrangement of Precursors:

    • Causality: Certain precursors used in spirocycle synthesis can be prone to rearrangement under acidic or thermal stress, leading to a complex mixture of products.[8]

    • Solution:

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it extends the reaction time.

      • Use Milder Catalysts: Switch to a less harsh acid catalyst that can still promote the desired reaction without causing rearrangement.

      • Protecting Group Strategy: It may be necessary to introduce a protecting group on a sensitive functional moiety to prevent its participation in side reactions.

  • Undesired Michael Additions:

    • Causality: If your starting materials contain α,β-unsaturated carbonyls, they can act as Michael acceptors, leading to unwanted addition products instead of the desired spirocyclization.[9]

    • Solution: This is a synthetic design challenge. The best approach is to modify the synthetic route to avoid using a Michael acceptor at a stage where it can be intercepted by a nucleophile intended for the spirocyclization.

Question 3: Changing the scale of my reaction has drastically slowed it down. How do I address scalability issues?

Answer: Scalability issues are often related to mass and heat transfer. What works in a 25 mL flask may not work in a 2 L reactor for several reasons.

  • Inefficient Heat Transfer:

    • Causality: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to heat the mixture evenly. The center of the reactor may not be reaching the optimal temperature.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing and uniform heat distribution. Monitor the internal reaction temperature with a thermocouple probe.

  • Inefficient Water Removal:

    • Causality: On a larger scale, the rate of water formation can outpace the efficiency of its removal by a Dean-Stark trap, especially if boiling and condensation are not vigorous enough.

    • Solution: Ensure your heating mantle and condenser are appropriately sized for the reactor. In some cases, applying a slight vacuum can facilitate azeotropic removal, but care must be taken not to remove low-boiling-point starting materials.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for the synthesis of oxa-azaspiro[4.5]decane, and how does it inform optimization?

Answer: A predominant method for synthesizing the core of many oxa-azaspiro[4.5]decanes is the Oxa-Pictet-Spengler reaction .[2] Understanding its mechanism is fundamental to optimization.

G cluster_0 Step 1: Oxonium Ion Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Rearomatization A Aldehyde/Ketone + Alcohol B Oxonium Ion (Electrophile) + H2O A->B H+ Catalyst C Nucleophilic Attack (from aryl ring) B->C D Spirocyclic Intermediate C->D E Final Product (Oxa-azaspiro[4.5]decane) D->E -H+

Caption: Simplified mechanism of the Oxa-Pictet-Spengler reaction.

  • Step 1: Oxonium Ion Formation: An aldehyde or ketone reacts with a β-arylethyl alcohol under acidic conditions. The acid protonates the resulting hemiaminal-like intermediate, which then loses water to form a highly electrophilic oxonium ion.[1]

    • Optimization Insight: This step generates water, which is why its removal is critical to drive the reaction forward. The choice of acid catalyst directly controls the rate of formation of this key intermediate.

  • Step 2: Cyclization: The electron-rich aromatic ring of the β-arylethyl group acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. This is the ring-closing step that forms the spirocyclic core.

    • Optimization Insight: The nucleophilicity of the aromatic ring is important. Electron-donating groups on the ring will accelerate this step, while electron-withdrawing groups will slow it down.[10]

  • Step 3: Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic system, yielding the final stable product.

    • Optimization Insight: This step is typically fast and irreversible.

FAQ 2: How do I select the optimal catalyst and solvent system for my specific substrates?

Answer: The ideal combination depends on the reactivity of your starting materials. A good approach is to perform a small-scale screen.

Experimental Protocol: Catalyst and Solvent Screen

  • Setup: Arrange a series of small reaction vials (e.g., 2 mL).

  • Reagents: To each vial, add your β-arylethyl alcohol (e.g., 0.1 mmol) and your aldehyde/ketone (0.1 mmol).

  • Variable Addition:

    • Vials 1-3 (Catalyst Screen): Add the same solvent (e.g., Toluene, 1 mL) to each. Add a different catalyst to each vial (e.g., p-TsOH, Sc(OTf)₃, TFA).

    • Vials 4-6 (Solvent Screen): Add the best catalyst from the first screen to each. Add a different solvent to each vial (e.g., Toluene, Acetonitrile, Dioxane).

  • Conditions: Add a small amount of 4Å molecular sieves to each vial. Seal the vials and heat to the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reactions by TLC or LC-MS at set time intervals (e.g., 2, 6, 12, and 24 hours) to determine the rate of product formation and identify any side products.

  • Analysis: The combination that gives the highest conversion to the desired product in the shortest time with the fewest side products is your optimized system.

FAQ 3: What is the impact of temperature on reaction time and yield?

Answer: Temperature has a dual effect. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate.[7] However, higher temperatures can also promote side reactions or cause degradation of the starting materials or product.

  • Low Temperature: May result in very slow or no reaction if the activation energy is not met.

  • Optimal Temperature: Provides enough energy to overcome the activation barrier for the desired reaction without significantly promoting undesired pathways. This is often found to be around 80-110 °C for many Pictet-Spengler type reactions, especially when using solvents like toluene.[4]

  • High Temperature: Can lead to decomposition, reduced yield, and the formation of complex side products.

It is always best to start at a moderate temperature and slowly increase it if the reaction is not proceeding at a reasonable rate.

FAQ 4: Are there any specific workup procedures that can prevent product degradation or reversal of the reaction?

Answer: Yes, the workup is a critical step. Since the reaction is often run under acidic conditions, it is important to properly neutralize the catalyst to prevent potential acid-catalyzed degradation or hydrolysis of the product during purification.

Recommended General Workup Procedure:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause foaming.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization.

This procedure ensures that the final product is isolated in a neutral environment, enhancing its stability.

References

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF . (2025). ResearchGate. [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. | Download Scientific Diagram . (n.d.). ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors . (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors . (2020). PubMed. [Link]

  • Pictet–Spengler reaction . (n.d.). Wikipedia. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF . (n.d.). ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits . (n.d.). National Institutes of Health (NIH). [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds . (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain . (2019). ACS Publications. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. . (n.d.). ResearchGate. [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors . (n.d.). sciencedirect.com. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction . (n.d.). Digital Commons@DePaul. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives . (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction: Recent Developments and New Prospects . (2011). CONICET. [Link]

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism . (n.d.). ChemRxiv. [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis . (2025). YouTube. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits . (n.d.). MDPI. [Link]

  • Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording] . (2025). YouTube. [Link]

  • Can You Solve This Exam Synthesis Challenge? . (2025). YouTube. [Link]

  • Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure . (2016). PubMed. [Link]

Sources

Challenges in the synthesis of polycyclic furans and pyrroles via Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.)

You have reached the Tier-3 support desk for cycloaddition methodologies. This guide addresses the specific thermodynamic and kinetic failures encountered when employing furans and pyrroles as dienes in the construction of complex polycyclic scaffolds (e.g., alkaloids, terpenes).

📂 CASE FILE 1: The "Disappearing Product" (Furan Reversibility)

User Complaint: "I formed the furan-maleimide adduct at room temperature, but upon heating or attempting silica chromatography, the product reverted to starting materials."

Root Cause: Furan is aromatic.[1][2][3][4] While less aromatic than benzene or pyrrole, it still possesses significant resonance energy (~16 kcal/mol).[2] The Diels-Alder (DA) reaction disrupts this aromaticity to form a strained 7-oxabicyclo[2.2.1]heptene bridge. Consequently, the reaction is often thermoneutral or endergonic, making the Retro-Diels-Alder (rDA) pathway kinetically accessible at mild temperatures (often >40°C).

Troubleshooting Protocol:

MethodMechanism of ActionWhen to Use
Lewis Acid Catalysis Lowers the LUMO of the dienophile, increasing the reaction rate (

) so the reaction can proceed at low temperatures (e.g., -78°C to 0°C) where rDA is suppressed.
Use for acid-stable substrates.[2] Recommended:

,

, or

.[2]
High Pressure (HP) DA reactions have a large negative volume of activation (

). Pressure favors the compact transition state and product, shifting equilibrium toward the adduct.
When thermal heating causes rDA.[2][5] Requires 10–15 kbar (1.0–1.5 GPa).[2]
IMDA (Intramolecular) Entropic advantage.[2] Tethering the diene and dienophile renders the reaction unimolecular, significantly lowering the entropic penalty (

).
Essential for polycyclic natural product synthesis.[2]

Standard Operating Procedure (SOP) - High Pressure Synthesis:

  • Dissolve reactants in a minimum amount of

    
     or 
    
    
    
    .[2]
  • Seal the solution in a Teflon pouch (air-free) to prevent contamination with the hydraulic fluid.

  • Pressurize to 1.0–1.5 GPa (approx. 10,000–15,000 atm) at ambient temperature for 12–48 hours.[2]

  • Critical Step: Depressurize slowly to prevent solvent cavitation.[2]

📂 CASE FILE 2: The "Unreactive Diene" (Pyrrole Activation)

User Complaint: "My pyrrole substrate refuses to react with the dienophile, or I'm getting Michael addition side products instead of the cycloadduct."

Root Cause: Pyrrole is electron-rich but highly aromatic (~21 kcal/mol). It prefers electrophilic aromatic substitution (EAS) over cycloaddition.[2] Furthermore, the lone pair on nitrogen is part of the aromatic sextet; without modification, pyrrole is a poor diene.[2]

The Fix: N-Functionalization Strategy You must break or lower the aromaticity of the pyrrole ring by placing an Electron-Withdrawing Group (EWG) on the nitrogen. This also prevents the nitrogen lone pair from reacting as a nucleophile (Michael addition).

Reactivity Hierarchy of N-Protected Pyrroles:



Experimental Workflow:

  • Protection: Install an N-Boc or N-Tosyl group.[2]

    • Note: N-Tosyl is more electron-withdrawing, destabilizing the aromatic ground state more effectively than carbamates, thus lowering the activation energy for DA.

  • Catalyst Selection: Use a Lewis Acid that coordinates to the dienophile, not the pyrrole nitrogen (which would deactivate the diene).

  • Scavenger Phase: If using acid-sensitive dienophiles, add an acid scavenger (e.g., propylene oxide) to prevent polymerization of the pyrrole.[2]

📊 Decision Logic: Optimization Pathway

The following diagram illustrates the decision matrix for selecting the correct conditions based on your substrate's failure mode.

G Start Substrate Analysis Type Heterocycle Type? Start->Type Furan Furan Type->Furan Pyrrole Pyrrole Type->Pyrrole FuranProb Problem: Reversibility (rDA) Furan->FuranProb PyrProb Problem: Aromaticity/Inertness Pyrrole->PyrProb FuranSol1 Solution A: Lewis Acid (-78°C) FuranProb->FuranSol1 Acid Stable? FuranSol2 Solution B: High Pressure (15 kbar) FuranProb->FuranSol2 Thermal/Acid Sensitive? FuranSol3 Solution C: IMDA (Tethering) FuranProb->FuranSol3 Polycyclic Target? Protect Step 1: N-Protection (EWG) PyrProb->Protect Choice Select Group Protect->Choice Boc N-Boc (Good balance) Choice->Boc Tosyl N-Tosyl (Max reactivity) Choice->Tosyl

Caption: Decision matrix for overcoming thermodynamic (furan) and kinetic (pyrrole) barriers in DA reactions.

📂 CASE FILE 3: Stereochemical Control (Exo vs. Endo)

User Complaint: "I need the Endo product for my total synthesis, but I keep isolating the Exo isomer."

Technical Insight:

  • Kinetic Control (Endo): Favored by secondary orbital interactions (SOI) in the transition state. Usually dominates at low temperatures.[2]

  • Thermodynamic Control (Exo): Favored because the Exo adduct is less sterically congested. Because Furan DA is reversible, the reaction often "leaks" to the thermodynamic Exo product over time.

Corrective Action:

  • Temperature: Run the reaction at the lowest possible temperature (using Lewis Acids if necessary) to trap the kinetic (Endo) product.

  • Time: Monitor reaction progress closely (NMR/HPLC). Stop the reaction immediately upon consumption of starting material.[2] Prolonged reaction times allow equilibration to the Exo form via rDA.

  • Structural Modification: If the Exo product is unavoidable thermally, consider an Intramolecular (IMDA) approach.[2] The stereochemical outcome of IMDA is often dictated by the conformational constraints of the tether (e.g., a 3-atom tether often enforces Exo selectivity due to ring strain in the Endo transition state).

❓ Frequently Asked Questions (FAQ)

Q: My 7-oxabicyclo[2.2.1]heptene product turns into a brown tar during workup. Why? A: These bridged ether systems are extremely acid-sensitive.[2] Trace acid on silica gel or in chloroform can catalyze the ring-opening of the oxygen bridge, leading to aromatization (forming phenols or anilines).

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et3N) or use neutral alumina.[2] Alternatively, perform the next step (e.g., hydrogenation of the double bond) in situ without isolation.[2]

Q: Can I use microwave irradiation for these reactions? A: Use with caution. While microwaves accelerate kinetics, the high localized temperatures often promote the Retro-Diels-Alder reaction for furans. Microwave heating is more effective for pyrrole DA reactions where the barrier to the forward reaction is high and rDA is less of a concern due to the stability of the N-protected adduct.

Q: How do I synthesize polycyclic alkaloids using this method? A: The "Furan Ring Transfer" (FRT) or intramolecular cascade is the standard method.

  • IMDA: Tether a furan to a dienophile.

  • Cyclize: Form the tricyclic oxa-bridge system.

  • Ring Opening: Treat with acid to open the oxygen bridge, revealing a hydroxyl group and a new cyclic core (often a hydroindole or hydronaphthalene system).[2]

📚 References
  • Kotsuki, H., et al. (1979).[2] High-pressure Diels-Alder reactions of furans. Journal of Organic Chemistry. Link

  • Boulle, C., et al. (2020).[2] Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans. MDPI. Link

  • Gomes, C. S. B., et al. (2019).[2] The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry. Chemistry – A European Journal.[2] Link

  • Miles, W. H., et al. (2012).[2] Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Journal of Organic Chemistry. Link

  • Lasne, M. C., et al. (2018).[2] The Retro Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to 7-Oxa-2-azaspiro[4.5]decane and Other Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative to Escape "Flatland" in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While effective, this "flatland" of chemical space is increasingly yielding compounds with challenging absorption, distribution, metabolism, and excretion (ADME) properties, such as poor solubility and high metabolic turnover. The strategic incorporation of three-dimensional (3D) molecular architecture is now a cornerstone of modern drug design, aimed at improving both pharmacokinetics and target engagement.

Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, have emerged as a powerful tool in this endeavor.[1] Their rigid, well-defined 3D conformations allow for precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[2] Furthermore, by increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles often lead to significant improvements in physicochemical properties critical for a successful drug candidate, including solubility and metabolic stability.[3][4]

This guide provides a comparative analysis of 7-Oxa-2-azaspiro[4.5]decane, a promising yet underexplored scaffold, with other key spirocyclic systems. We will delve into the structural rationale for their use, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation, offering researchers a comprehensive resource for leveraging these scaffolds in their drug discovery programs.

Featured Scaffold: this compound

This compound is a heterocyclic scaffold that combines the structural features of a piperidine ring and a tetrahydropyran ring fused at a spirocenter. This unique arrangement offers several potential advantages:

  • Three-Dimensionality: The spiro fusion point locks the two rings in a rigid, non-planar orientation, providing distinct exit vectors for substituent placement.

  • Modulated Physicochemical Properties: The introduction of an oxygen atom is intended to reduce lipophilicity and improve aqueous solubility compared to its carbocyclic analogue.

  • Metabolic Stability: The quaternary spiro carbon can block potential sites of metabolism often found in simpler cyclic systems.

  • Novel Chemical Space: As a less-explored scaffold, it offers opportunities for developing novel chemical entities with strong intellectual property potential.

dot graph Scaffolds { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// this compound node_A [pos="0,1.5!", label=<

this compound

];

// 2-Azaspiro[3.3]heptane node_B [pos="3,1.5!", label=<

2-Azaspiro[3.3]heptane

];

// Piperidine node_C [pos="1.5,-1.5!", label=<

Piperidine (Comparator)

]; } dot Caption: Chemical structures of the featured scaffold and key comparators.

Comparative Physicochemical and ADME Properties

The following table summarizes experimental data from literature, comparing key properties of model compounds where a traditional ring (piperidine) was replaced with a spirocyclic analog.

PropertyPiperidine Derivative (57)2-Azaspiro[3.3]heptane (58)1-Azaspiro[3.3]heptane (59)
Structure N-benzoyl piperidineN-benzoyl-2-azaspiro[3.3]heptaneN-benzoyl-1-azaspiro[3.3]heptane
Kinetic Solubility (µM, pH 7.4) 1361213
LogD (pH 7.4) 1.61.21.0
Metabolic Half-Life (t½, min) > 120 (Clint = 14)31 (Clint = 53)52 (Clint = 32)
Reference [6][7][6][7][6][7]

Analysis and Field Insights:

  • Lipophilicity (LogD): As demonstrated, replacing a piperidine ring with either 1- or 2-azaspiro[3.3]heptane leads to a significant reduction in experimental lipophilicity (ΔLogD of -0.4 to -0.6).[6] This is a generally desirable outcome in drug discovery, as lower lipophilicity is often correlated with improved safety profiles. The effect is attributed to the altered conformation and, in some cases, increased basicity of the spirocyclic nitrogen, which increases its ionization at physiological pH.[5] For this compound, the presence of the ether oxygen is expected to further decrease lipophilicity compared to a purely carbocyclic spiro[4.5]decane system.

  • Aqueous Solubility: The data reveals a notable decrease in kinetic solubility for the spiro[3.3]heptane analogs compared to the piperidine derivative.[7] This may seem counterintuitive given the decrease in lipophilicity. However, the rigid, crystalline nature of many spirocycles can lead to strong lattice energies, which negatively impacts solubility. This highlights a critical principle: a scaffold's influence is multifactorial. While LogD is reduced, the gains may be offset by poor solubility, necessitating careful salt selection or formulation strategies.

  • Metabolic Stability: The piperidine derivative shows high metabolic stability in this specific chemical context. The introduction of the azaspiro[3.3]heptane scaffold in this instance leads to a decrease in metabolic stability.[6][7] This underscores that there are no "magic bullet" scaffolds; the metabolic fate of a molecule is highly dependent on the specific substitution patterns and the enzymes involved. However, in many other reported cases, spirocycles have been shown to enhance metabolic stability by blocking sites of oxidative metabolism.[3][8] The value of the this compound scaffold would need to be empirically determined in the context of a specific drug candidate.

Experimental Protocols: A Self-Validating System

To empower researchers to conduct their own comparative studies, we provide the following detailed, field-proven protocols for synthesis and property assessment.

Synthesis of this compound Hydrochloride (Illustrative Route)

This protocol is a representative, multi-step synthesis adapted from literature procedures for related oxa-azaspirocycles.[9][10] The causality behind this route is the use of commercially available starting materials and robust, well-understood chemical transformations.

G A Tetrahydropyran-4-one B Spiro-nitrile intermediate A->B Strecker Reaction (KCN, NH4Cl) C Amino alcohol intermediate B->C Reduction (e.g., LiAlH4) D Boc-protected scaffold C->D N-Protection (Boc)2O E This compound HCl D->E Deprotection (HCl in Dioxane)

Step-by-Step Methodology:

  • Step 1: Strecker Amino-nitrile Synthesis.

    • To a solution of tetrahydropyran-4-one (1.0 eq) in aqueous ethanol, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours until starting material is consumed (monitor by TLC/LC-MS).

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aminonitrile intermediate, which can be used without further purification.

    • Causality: The Strecker reaction is a classic, high-yielding method for converting ketones into α-aminonitriles, efficiently building the core complexity.

  • Step 2: Reduction of the Nitrile.

    • Carefully add the crude aminonitrile (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar).

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the crude diamine intermediate.

    • Causality: LiAlH₄ is a powerful reducing agent capable of converting the nitrile and any potential amide side products directly to the primary amine, forming the desired piperidine ring portion of the scaffold.

  • Step 3: N-Boc Protection.

    • Dissolve the crude diamine intermediate in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.5 eq).

    • Stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel) to obtain the pure N-Boc protected this compound.

    • Causality: Boc protection provides a stable, easily removable protecting group, which facilitates purification and handling of the scaffold before its use in subsequent coupling reactions.

  • Step 4: Deprotection to form the Hydrochloride Salt.

    • Dissolve the purified N-Boc protected scaffold in a solution of 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours, during which time a precipitate should form.

    • Remove the solvent under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound hydrochloride as a stable salt.[4]

    • Causality: Acidic cleavage of the Boc group is a clean and efficient deprotection step, and the formation of the hydrochloride salt provides a stable, crystalline, and often more water-soluble form of the final building block.

Protocol 2: Determination of Lipophilicity (LogD) by Shake-Flask Method

This is the gold-standard method for LogD determination, providing high-quality, reproducible data.[11]

  • Preparation: Prepare a buffer solution of pH 7.4 (e.g., phosphate-buffered saline) and pre-saturate it with n-octanol by stirring the two phases together for 24 hours, then allowing them to separate. Do the same for n-octanol, pre-saturating it with the buffer. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 1 mL of the buffer-saturated n-octanol and 1 mL of the n-octanol-saturated buffer. Add a small aliquot of the compound stock solution (e.g., 10 µL) to achieve a final concentration in the measurable range of your analytical method.

  • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 1-3 hours at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from both the top (n-octanol) and bottom (aqueous) layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Protocol 3: High-Throughput Kinetic Solubility Assay by Nephelometry

This method is ideal for early-stage discovery, allowing for the rapid assessment of the solubility of many compounds.[5][9]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO in a 96-well or 384-well plate.

  • Assay Plate Preparation: In a clear-bottomed 96- or 384-well plate, add phosphate-buffered saline (pH 7.4).

  • Compound Addition: Using a liquid handler, transfer a small volume (e.g., 2 µL) of the DMSO stock solutions into the buffer-containing wells to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument measures the amount of light scattered by insoluble particles (precipitate).

  • Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility limit is defined as the concentration at which the NTU signal begins to rise sharply above the background, indicating the onset of precipitation.

Conclusion and Future Perspectives

The strategic use of spirocyclic scaffolds like this compound represents a clear path away from the limitations of "flatland" chemistry. As demonstrated by data from analogous systems, these scaffolds can profoundly and often beneficially modulate key drug-like properties, including lipophilicity and metabolic stability. However, this guide also underscores that there is no universal solution; properties like aqueous solubility can be negatively impacted by the same rigidity that provides conformational benefits.

The true potential of this compound and other novel spirocycles will be unlocked by rigorous, empirical testing. The protocols provided herein offer a robust framework for such evaluations. By systematically comparing these advanced scaffolds against traditional rings and other spirocyclic systems, drug discovery teams can make data-driven decisions to select the optimal core architecture, ultimately enhancing the probability of success for the next generation of therapeutics.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Dandapani, S., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(10), 1115-1117. Available at: [Link]

  • Prymaczok, V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. Available at: [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. Chem-Impex International. Available at: [Link]

  • Physicochemical properties of model compounds 57–59. ResearchGate. Available at: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design (PDF). ResearchGate. Available at: [Link]

  • LogP / LogD shake-flask method. protocols.io. Available at: [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem. Available at: [Link]

  • 2-Azaspiro(3.3)heptane. PubChem. Available at: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available at: [Link]

  • 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • General procedure for the synthesis of 12a-f. Unife. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Sci-Hub. Available at: [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes (PDF). ResearchGate. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 7-Oxa-2-azaspiro[4.5]decane-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can effectively modulate biological targets is perpetual. For decades, drug discovery was largely dominated by "flat," two-dimensional molecules. However, the limitations of such structures, including issues with physicochemical properties and target selectivity, have spurred a paradigm shift towards three-dimensional chemical space.[1] It is in this context that spirocyclic scaffolds, such as 7-oxa-2-azaspiro[4.5]decane and its isomers, have garnered significant interest.[2][3] Their inherent structural rigidity and three-dimensional orientation allow for a more precise and optimized interaction with the intricate topographies of biological targets.[2] This guide provides an in-depth, comparative analysis of the in vitro and in vivo evaluation of compounds based on the oxa-azaspiro[4.5]decane framework, with a particular focus on their activity as sigma (σ) receptor ligands.

The sigma-1 (σ1) and sigma-2 (σ2) receptors are enigmatic and versatile proteins implicated in a wide array of cellular functions and pathological conditions, including cancer, neurodegenerative diseases, and psychiatric disorders.[4][5] Consequently, the development of selective ligands for these receptors is a highly active area of research. This guide will delve into the experimental methodologies used to characterize oxa-azaspiro[4.5]decane derivatives, compare their performance against established and alternative chemotypes, and provide the causal reasoning behind the experimental designs, thereby offering a comprehensive resource for researchers in the field.

In Vitro Evaluation: From Receptor Binding to Cellular Function

The initial stages of drug discovery heavily rely on in vitro assays to determine the potency and selectivity of new chemical entities. For this compound-based compounds targeting sigma receptors, the primary in vitro evaluation typically involves radioligand binding assays and functional cellular assays.

Sigma Receptor Binding Assays: Quantifying Affinity and Selectivity

The cornerstone of characterizing a new ligand is to determine its binding affinity (Kᵢ) for its intended target and its selectivity over other related and unrelated targets. For σ1 and σ2 receptors, this is most commonly achieved through competitive radioligand binding assays.

The principle of this assay is to measure the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibition constant (Kᵢ) is calculated, which reflects the true binding affinity of the compound.

A series of novel 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors, demonstrating nanomolar potency.[6] Similarly, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (a compound with a related spirocyclic core) has shown high affinity for σ1 receptors.[7] The data for these compounds are compared with other classes of sigma receptor ligands in the table below.

Table 1: Comparative In Vitro Binding Affinities of Oxa-Azaspiro[4.5]decane Derivatives and Other Sigma Receptor Ligands

Compound ClassSpecific Compound/DerivativeTargetKᵢ (nM)Selectivity (σ2/σ1)Reference
1-Oxa-8-azaspiro[4.5]decane Derivative Seriesσ10.47 - 12.12 - 44[6]
1,4-Dioxa-8-azaspiro[4.5]decane Compound 5aσ15.4 ± 0.4>30[7][8]
Homopiperazine AnalogSYA 013 Lead Compoundσ2-High[9]
Tropane AnalogCompound 21σ22.2-[9]
Standard LigandHaloperidolσ1--[7]
Standard Ligand(+)Pentazocineσ1-High[10]
Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol is a self-validating system as it includes controls for total binding, non-specific binding, and displacement by a known standard, ensuring the reliability of the obtained affinity values.

Materials:

  • Membrane preparations from tissues or cells expressing σ1 and σ2 receptors (e.g., guinea pig liver membranes).

  • Radioligand: [³H]-(+)-pentazocine for σ1 or [³H]-DTG for total sigma binding.[10][11]

  • Masking agent (for σ2 binding): (+)-pentazocine to saturate σ1 sites.[11]

  • Test compounds and a known standard (e.g., haloperidol).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters (GF/B).

  • Scintillation fluid.

  • Cell harvester and scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds and the standard.

  • Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound. For σ2 binding, include a saturating concentration of the masking agent.[12]

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 120 minutes at room temperature).[12]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[10]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Evaluation Workflow

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_primary_assay Primary Screening cluster_secondary_assay Functional & Selectivity Assays cluster_analysis Data Analysis & Lead Selection Compound 7-Oxa-2-azaspiro[4.5] decane Derivatives BindingAssay Sigma Receptor Binding Assay (Ki) Compound->BindingAssay Test Compounds CellAssay Cell Proliferation Assay (e.g., MTT/MTS) BindingAssay->CellAssay Active Compounds SelectivityPanel Selectivity Panel (Other Receptors) BindingAssay->SelectivityPanel Active Compounds DataAnalysis Determine Potency (Ki) & Selectivity BindingAssay->DataAnalysis Binding Data CellAssay->DataAnalysis Functional Data SelectivityPanel->DataAnalysis Selectivity Data LeadSelection Select Lead Compound for In Vivo Studies DataAnalysis->LeadSelection SAR Analysis

Caption: Workflow for the in vitro evaluation of novel compounds.

In Vivo Evaluation: Assessing Pharmacokinetics, Efficacy, and Target Engagement

Promising candidates from in vitro studies are advanced to in vivo models to assess their physiological effects in a living organism. This is a critical step to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity.

Biodistribution and Target Engagement Studies

For compounds like the this compound derivatives that are being developed as potential imaging agents or therapeutics targeting the brain or tumors, in vivo biodistribution studies are essential. These studies often utilize a radiolabeled version of the compound (e.g., with ¹⁸F for Positron Emission Tomography - PET).

A study on an ¹⁸F-labeled 1-oxa-8-azaspiro[4.5]decane derivative ([¹⁸F]8) demonstrated high initial brain uptake in mice.[6] Crucially, pretreatment with SA4503, a known σ1 receptor agonist, significantly reduced the brain-to-blood ratio, providing strong evidence of target engagement in the central nervous system.[6] Similarly, for a ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative ([¹⁸F]5a), high accumulation was observed in mouse tumor xenograft models, and this accumulation was significantly reduced by pretreatment with haloperidol, another sigma receptor ligand.[7][8]

Table 2: Comparative In Vivo Performance of Radiolabeled Oxa-Azaspiro[4.5]decane Derivatives

CompoundAnimal ModelKey FindingIndication of Target EngagementReference
[¹⁸F]8 (1-Oxa-8-azaspiro)ICR MiceHigh initial brain uptake.Brain-to-blood ratio reduced by 70-75% with SA4503 pretreatment.[6]
[¹⁸F]5a (1,4-Dioxa-8-azaspiro)Mouse Tumor XenograftHigh accumulation in human carcinoma and melanoma.Tumor accumulation significantly reduced by haloperidol pretreatment.[7][8]
Experimental Protocol: In Vivo Biodistribution in a Mouse Tumor Xenograft Model

This protocol is designed to provide a quantitative assessment of the compound's distribution and tumor-targeting capabilities.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Human tumor cells (e.g., melanoma or carcinoma cell lines).

  • Radiolabeled test compound (e.g., [¹⁸F]5a).

  • Blocking agent (e.g., haloperidol).

  • Anesthesia.

  • Gamma counter or PET scanner.

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice and allow the tumors to grow to a suitable size.

  • Compound Administration: Administer the radiolabeled test compound intravenously to the tumor-bearing mice. A control group may be pre-treated with a blocking agent to assess the specificity of uptake.[7]

  • Time-Course Analysis: At various time points post-injection, euthanize cohorts of mice.

  • Tissue Harvesting and Counting: Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Compare the uptake in the blocked versus unblocked groups to determine specific binding.

  • (Optional) PET Imaging: Alternatively, mice can be imaged using a small animal PET scanner at different time points to visualize the biodistribution of the radiotracer non-invasively.[8]

Sigma-1 Receptor Signaling and its Relevance to In Vivo Models

The sigma-1 receptor is a unique intracellular chaperone protein that translocates from the mitochondria-associated endoplasmic reticulum membrane to the plasma membrane upon stimulation.[5] It modulates a variety of ion channels and signaling pathways, influencing neuronal excitability, cellular survival, and proliferation.[4] This complex mechanism of action underscores the importance of using appropriate in vivo models that can capture the physiological consequences of modulating this target. For instance, given the role of σ1 receptors in neuronal function, animal models of psychosis or neurodegeneration are relevant for evaluating the therapeutic potential of these compounds.[13][14]

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane / Other Organelles Sigma1_BiP Sigma-1 Receptor (Bound to BiP Chaperone) IonChannel Ion Channels (e.g., K+, Ca2+) Sigma1_BiP->IonChannel Translocates & Modulates Signaling Signaling Proteins (e.g., Kinases) Sigma1_BiP->Signaling Translocates & Modulates Ligand This compound Ligand (Agonist) Ligand->Sigma1_BiP Binds & Causes Dissociation CellularResponse Modulation of Cellular Function (e.g., Neuronal Excitability, Survival) IonChannel->CellularResponse Signaling->CellularResponse

Caption: Simplified Sigma-1 receptor signaling pathway.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a promising class of three-dimensional molecular frameworks for the development of potent and selective sigma receptor ligands. The in vitro data consistently demonstrate that these compounds can achieve high affinity for the σ1 receptor, often in the nanomolar range. Furthermore, in vivo studies with radiolabeled analogs have validated their ability to engage with their intended targets in both the brain and peripheral tumors.

The comparative analysis indicates that these spirocyclic compounds are competitive with other classes of sigma receptor modulators. Their unique three-dimensional structure may offer advantages in terms of physicochemical properties and target engagement, which warrants further investigation.

Future research should focus on:

  • Expanding Structure-Activity Relationships (SAR): Systematic modification of the this compound core to optimize potency, selectivity, and pharmacokinetic properties.

  • Functional Characterization: Moving beyond binding assays to more sophisticated functional assays to determine whether these ligands act as agonists, antagonists, or allosteric modulators.

  • Therapeutic Efficacy Studies: Evaluating lead candidates in relevant animal models of disease, such as models of schizophrenia, Alzheimer's disease, or in oncology xenograft models, to establish their therapeutic potential.

By employing the rigorous in vitro and in vivo evaluation strategies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - Semantic Scholar. [Link]

  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - MDPI. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. [Link]

  • Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. - ResearchGate. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed. [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors - ACS Publications. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. [Link]

  • This compound (C8H15NO) - PubChem. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [Link]

  • Animal models for the evaluation of antipsychotic agents - PubMed. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. [Link]

  • Animal models for the evaluation of antipsychotic agents - Ovid. [Link]

  • Animal models for the evaluation of antipsychotic agents - ResearchGate. [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PubMed Central. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Screening of antipsychotic drugs in animal models - Tel Aviv University. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare. [Link]

  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. [Link]

Sources

Comparative Cytotoxicity & Bioactivity Guide: 7-Oxa-2-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Oxa-2-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern drug discovery, designed to overcome the metabolic liabilities and limited vector space of traditional piperidine or morpholine cores. By incorporating a spiro-ether linkage, this scaffold modulates lipophilicity (


) and basicity (

) while restricting conformational flexibility, often resulting in superior target selectivity.

This guide provides a technical comparison of this compound derivatives against structurally related alternatives (e.g., diazaspiro analogs). It focuses on two distinct bioactivity profiles: Direct Cytotoxicity (e.g., KRAS inhibition) and Immunomodulation (e.g., Adenosine Receptor antagonism), anchored by the clinical candidate M1069 .

Chemical Context & Scaffold Advantage[1][2]

The "Spiro" Effect

Unlike flat aromatic systems, spirocyclic scaffolds introduce


 character (three-dimensionality), which correlates with improved clinical success rates. The This compound  core specifically offers:
  • Metabolic Stability : The ether oxygen reduces the electron density available for oxidative metabolism compared to purely nitrogenous spiro-systems (e.g., 2,7-diazaspiro[4.5]decane).

  • Vector Positioning : The orthogonal arrangement of the 5-membered and 6-membered rings allows for precise positioning of pharmacophores to probe deep binding pockets (e.g., GPCRs like A2A).

Comparative Scaffold Analysis
Scaffold FeatureThis compound 2,7-Diazaspiro[4.5]decane Piperidine (Non-spiro)
Primary Utility GPCR Antagonists (A2A/A2B), Ion ChannelsKinase Inhibitors, Epigenetic ModulatorsGeneral Linker
Lipophilicity Moderate (Ether oxygen lowers LogP)Low (High polar surface area)Variable
Basicity Tunable (One basic amine)High (Two basic amines)High
Metabolic Risk LowModerate (N-oxidation)High

Comparative Bioactivity Data[3][4][5][6]

The following data contrasts the Immunomodulatory potency of the this compound derivative M1069 against Direct Cytotoxic agents derived from related spiro-scaffolds (e.g., KRAS inhibitors).

Case Study A: Immunomodulation (M1069)
  • Mechanism : Dual antagonist of Adenosine Receptors A2A and A2B.[1]

  • Goal : Block immunosuppressive signaling (A2A/A2B) to restore T-cell cytotoxicity against tumors.

  • Cytotoxicity Profile : Non-cytotoxic to T-cells (Safety); Indirectly cytotoxic to tumors.

Table 1: Potency & Selectivity Profile of M1069 (this compound derivative)

Target Receptor IC50 (nM) Interpretation
Adenosine A2A 0.13 Primary Target (High Potency)
Adenosine A2B 9.03 Secondary Target (High Potency)
Adenosine A1 1,389.0 >10,000-fold selectivity (Safety)
Adenosine A3 9,730.0 >10,000-fold selectivity (Safety)

| T-Cell Viability | >10,000 | No direct cytotoxicity (Desired) |[2][3]

Case Study B: Direct Tumor Cytotoxicity (KRAS Inhibitors)
  • Scaffold Variant : 1-Oxa-3,7-diazaspiro[4.5]decan-2-one (Structurally related).

  • Mechanism : Covalent or non-covalent binding to KRAS-G12D.

  • Goal : Direct induction of apoptosis in pancreatic/lung cancer cells.

Table 2: Comparative Cytotoxicity of Spiro-Derivatives on Tumor Lines

Compound Class Core Scaffold Cell Line Target IC50 (µM)
M1069 This compound T-Cells (Primary) A2A/A2B >10 (Inactive)
HDB-2 1-Oxa-3,7-diazaspiro[4.5]decane AsPC-1 (Pancreatic) KRAS-G12D 0.048

| Ref. Std. | Cisplatin (Non-spiro) | AsPC-1 | DNA | 5.2 |

Expert Insight : The this compound core is preferred when selectivity (avoiding off-target killing) is paramount, whereas the diaza-ketone variants are often tuned for reactive covalent inhibition.

Mechanistic Visualization

Pathway: Adenosine Receptor Blockade by M1069

The following diagram illustrates how the this compound derivative (M1069) functions not by killing cells directly, but by blocking the "Stop" signal (Adenosine) on T-cells, thereby unleashing the immune system.

M1069_Mechanism Tumor Tumor Microenvironment (High Adenosine) Adenosine Adenosine Tumor->Adenosine Secretes Receptor A2A/A2B Receptor (on T-Cell) Adenosine->Receptor Activates cAMP cAMP Signaling Receptor->cAMP Increases Activation T-Cell Activation (Cytotoxicity Restored) Receptor->Activation Inhibition Lifted M1069 M1069 (7-Oxa-2-azaspiro derivative) M1069->Receptor Blocks (Antagonist) Immune Immune Suppression cAMP->Immune Causes

Figure 1: Mechanism of Action for M1069.[4][3][1][5] The spiro-scaffold ensures high-affinity binding to A2A/A2B, preventing adenosine-mediated immune suppression.

Experimental Protocols

To validate the performance of this compound derivatives, a dual-assay approach is required: one for Safety/Selectivity (Cytotoxicity) and one for Efficacy (Functional Blockade).

Protocol A: High-Throughput Cytotoxicity Screen (Safety Profiling)

Use this to ensure your derivative does NOT kill healthy cells (e.g., PBMCs).

  • Cell Preparation : Seeding HEK293 or PBMCs at 5,000 cells/well in 96-well plates.

  • Compound Dosing :

    • Dissolve 7-oxa-2-azaspiro derivative in DMSO (Stock 10 mM). Note: Spiro compounds often have better solubility than flat aromatics.

    • Serial dilution (10 µM down to 0.1 nM).

  • Incubation : 48 hours at 37°C, 5% CO2.

  • Readout (CellTiter-Glo) :

    • Add 100 µL CellTiter-Glo reagent (ATP detection).

    • Shake for 2 mins; Incubate 10 mins.

    • Measure Luminescence.

  • Validation Criteria : A successful GPCR antagonist (like M1069) should show >90% cell viability at 10 µM.

Protocol B: Functional cAMP Assay (Efficacy)

Use this to confirm the scaffold is engaging the target (A2A/A2B).

  • System : CHO cells stably expressing human A2A receptor.

  • Agonist Challenge : Treat cells with NECA (Adenosine analog) to spike cAMP levels.

  • Antagonist Treatment : Co-treat with 7-oxa-2-azaspiro derivative.[2]

  • Detection : Use a TR-FRET cAMP kit (e.g., LANCE Ultra).

  • Result : Decrease in TR-FRET signal indicates successful receptor blockade.

    • Reference Standard: ZM241385 (Classic A2A antagonist).

Workflow Visualization

Assay_Workflow cluster_Screen Step 1: Primary Screen cluster_Safety Step 2: Safety Profiling Start 7-Oxa-2-azaspiro Library Binding GPCR Binding Assay (A2A/A2B) Start->Binding Hit Hit Identification (IC50 < 100 nM) Binding->Hit Select Potent Cyto Cytotoxicity Assay (HEK293 / PBMC) Hit->Cyto Selectivity Selectivity Index (Cyto IC50 / Funct IC50) Cyto->Selectivity Calculate Ratio Decision Lead Candidate (High Potency / Low Toxicity) Selectivity->Decision SI > 100

Figure 2: Screening cascade for 7-oxa-2-azaspiro derivatives, prioritizing selectivity over direct cytotoxicity.

References

  • BenchChem . 2-Oxa-7-azaspiro[4.5]decane: A Privileged Scaffold for Drug Discovery. BenchChem Scaffold Library. Link

  • AACR Journals (2024) . Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms. Cancer Research.[6] Link

  • AiFChem . M1069 Free Base: Chemical Structure and Bioactivity Profile. Link[5]

  • PubChem . This compound Compound Summary. National Library of Medicine. Link

  • MDPI (2025) . Design and Synthesis of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one Derivatives as KRAS Inhibitors. Biomolecules. Link

Sources

Validation of In Vivo PET Quantification: A Comparative Guide to Ex Vivo Biodistribution

[1]

Introduction: Measuring vs. Seeing

In preclinical drug development, Positron Emission Tomography (PET) offers a seductive promise: the ability to "see" biology in real-time. However, for a Senior Scientist, an image is not data until it is quantified. While PET provides longitudinal insight, it suffers from physical limitations—Partial Volume Effects (PVE), resolution limits (~1-2mm), and reconstruction algorithms—that can skew quantitative accuracy.

Ex vivo biodistribution remains the "Gold Standard" for validation.[1] It replaces the inferred pixel values of a scanner with the absolute physics of a gamma well counter. This guide details how to rigorously validate your PET imaging results using ex vivo biodistribution, ensuring your data survives peer review.

Part 1: The Comparative Landscape

To validate PET, one must understand that you are comparing two fundamentally different datasets: Volumetric Density (PET) vs. Mass-based Activity (Biodistribution) .

Table 1: Technical Comparison of Modalities
FeatureIn Vivo PET ImagingEx Vivo Biodistribution (Gamma Counting)
Primary Metric SUV (Standardized Uptake Value), %ID/mL%ID/g (Percent Injected Dose per Gram)
Resolution ~1.5 mm (Clinical/Preclinical dependent)Cellular/Tissue level (defined by dissection)
Quantification Bias High: Affected by PVE, attenuation, scatter, and motion.Low: Direct measurement of radioactivity.
Throughput Medium (Scan time + Reconstruction)Low (Labor-intensive dissection)
Sampling Nature Non-invasive, Longitudinal (Same animal)Terminal, Single time-point (Sacrifice required)
Blind Spots Small lymph nodes, diffuse micrometastases (<1mm)Heterogeneity within an organ (unless autoradiography is added)

Part 2: Experimental Workflow & Causality

The validity of your correlation depends entirely on the synchronization of two clocks: the Scan Time and the Sacrifice Time . A delay of even 10 minutes without decay correction can invalidate your correlation coefficient (

Workflow Visualization

The following diagram illustrates the critical path for a validation study. Note the "Synchronization Point" where physical decay must be accounted for.[2]

ValidationWorkflowcluster_logicData SynchronizationPrepTracer Preparation(Measure Specific Activity)InjInjection (t=0)Measure Syringe Pre/PostPrep->Inj Calibrate DoseScanPET Acquisition(Dynamic or Static)Inj->Scan Uptake PeriodSacrificeSacrifice & Perfusion(Critical Timing)Scan->Sacrifice ImmediateAnalysisDecay Correction& CorrelationScan->Analysis SUV CalculationHarvestOrgan Harvest& WeighingSacrifice->Harvest < 15 minsCountGamma Well Counting(The Truth Data)Harvest->Count Transfer to TubesCount->Analysis CPM to Bq

Figure 1: The Validation Workflow. The critical path runs from Injection to Gamma Counting, with strict time-logging required at the Sacrifice step for accurate decay correction.

Part 3: Detailed Protocol & Methodology

To ensure Trustworthiness and Reproducibility , follow this self-validating protocol.

Step 1: The Input Function (Injected Dose)

You cannot calculate %ID/g without knowing the exact "ID".

  • Protocol: Measure the syringe activity in a dose calibrator immediately before injection.

  • Crucial Step: Measure the empty syringe (and needle) immediately after injection.

  • Calculation:

    
    .
    
  • Why? Residual activity in the needle hub can account for 5-10% of the dose in small animals, skewing all downstream data.

Step 2: The Scan & Sacrifice
  • Perform the PET scan.[3][2][4][5][6][7][8][9][10][11][12]

  • Causality Check: If using anesthetics (e.g., Isoflurane), be aware that they lower blood glucose levels and can alter FDG biodistribution (e.g., reducing brain uptake).

  • Sacrifice: Must occur immediately after the scan to reflect the metabolic state captured in the image.

Step 3: Harvesting & Weighing
  • Harvest organs of interest (Tumor, Liver, Heart, Brain, Muscle, Blood).

  • Rinse: Briefly rinse organs in saline to remove surface blood.

  • Weigh: Place tissues in pre-weighed tubes.

  • Pitfall: Dehydration. Weigh immediately. Evaporation changes the "gram" denominator in %ID/g.

Step 4: Gamma Counting[13]
  • Count samples in a Gamma Well Counter (e.g., PerkinElmer Wizard).[12]

  • Standard Curve: Include standards of known activity (e.g., 1%, 10% of ID) to calculate the Counter Efficiency .

  • Decay Correction: All counts must be decay-corrected to the Time of Injection (

    
    ) .
    

Part 4: Data Analysis & Correlation Logic

This section bridges the gap between the image (Bq/mL) and the tissue (Bq/g).

The Mathematical Bridge

To compare PET to Biodistribution, you must convert units.

  • PET Unit:

    
    
    
  • Biodistribution Unit:

    
    
    

The Conversion Factor: Assuming tissue density


Logic Diagram: Calculating Correlation

CalculationLogicPET_ImgPET Image(Bq/mL)ROIDraw ROI(Mean/Max)PET_Img->ROIGamma_RawGamma Counts(CPM)DecayDecay Correction(to T=0)Gamma_Raw->DecayCalc_SUVCalculate SUVROI->Calc_SUVEffEfficiency Factor(CPM -> Bq)Decay->EffCalc_IDCalculate %ID/gEff->Calc_IDCorrelLinear Regression(Pearson r)Calc_SUV->CorrelCalc_ID->Correl

Figure 2: The Calculation Logic. Converting raw inputs from two modalities into comparable metrics for linear regression analysis.

Part 5: Troubleshooting Discrepancies

When your PET data does not match your biodistribution data, it is rarely "instrument error." It is usually physics.

The Partial Volume Effect (PVE)[4][6][11]
  • Observation: PET underestimates activity in small tumors (<5mm) compared to gamma counting.

  • Cause: The PET scanner's resolution spreads the signal of a small object over a larger volume (spill-out), diluting the signal intensity.

  • Solution: Apply Recovery Coefficients (RC) . Scan a phantom with spheres of known size to determine how much signal is lost at specific diameters, and apply this correction factor to your PET data [1].

Blood Volume Fraction
  • Observation: High PET signal in the heart/liver, lower in ex vivo.

  • Cause: In vivo organs are full of blood. Ex vivo organs are often drained or exsanguinated.

  • Solution: Correct for blood fraction using the formula:

    
    
    Where 
    
    
    is the fractional blood volume of the organ [2].
ROI Definition Bias
  • Observation:

    
     correlates better than 
    
    
    .
  • Cause:

    
     is sensitive to how you draw the Region of Interest (ROI). Including necrotic cores or healthy tissue edges dilutes the value. 
    
    
    (single hottest pixel) is more robust against ROI drawing errors but more sensitive to noise [3].

References

  • Soret, M., Bacharach, S. L., & Buvat, I. (2007). Partial-Volume Effect in PET Tumor Imaging. Journal of Nuclear Medicine, 48(6), 932–945. [Link]

  • Fueger, B. J., et al. (2006). Impact of Animal Handling on the Results of 18F-FDG PET Studies in Mice. Journal of Nuclear Medicine, 47(6), 999-1006. [Link]

  • Wahl, R. L., et al. (2009). From RECIST to PERCIST: Evolving Considerations for PET Response Criteria in Solid Tumors. Journal of Nuclear Medicine, 50(Suppl 1), 122S–150S. [Link]

  • National Cancer Institute (NCI). Preclinical PET Imaging Protocols. NCI Center for Cancer Research. [Link] (General reference for standard operating procedures in preclinical imaging).

  • Mann, A., et al. (2019). Molecular Imaging and Biology: Procedures for Validating PET/CT Studies. Molecular Imaging and Biology. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical reagents are fundamental to a safe and compliant laboratory environment. This guide provides a detailed operational and disposal plan for 7-Oxa-2-azaspiro[4.5]decane (CAS No. 72088-42-7), a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety. This document is designed to be a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself by fostering a culture of safety and responsibility.

Hazard Identification and Risk Assessment

Anticipated Hazard Profile:

Hazard ClassificationDescriptionSource for Analogy
Combustible Liquid May ignite on heating.[1]
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[1]
Serious Eye Damage/Irritation Causes serious eye damage upon direct contact.[1]
Respiratory Tract Irritation May cause respiratory irritation if inhaled.[1]
Acute Oral Toxicity May be harmful if swallowed.[2]

The causality behind these hazards lies in the chemical nature of heterocyclic amines. The lone pair of electrons on the nitrogen atom can impart basicity and reactivity, while the overall molecular structure can lead to irritation of biological tissues upon contact.

Personal Protective Equipment (PPE) Protocol

A self-validating system of protection is crucial. Before handling this compound in any form (pure, in solution, or as waste), all personnel must be equipped with the following PPE. The rationale for each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To prevent contact with the eyes, given the high risk of serious eye damage.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and irritation.
Body Protection A flame-resistant laboratory coat.To protect against splashes and potential ignition of flammable materials.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of vapors that can cause respiratory irritation.

Spill Management Protocol

Immediate and appropriate response to a spill is critical to mitigating risks.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (for larger spills): For larger spills of amine-containing compounds, cautious neutralization with a weak acid (e.g., citric acid solution) may be considered by trained personnel to reduce the basicity before absorption.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable chemical waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.

Proper Disposal Procedures for this compound

Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]

Waste Segregation and Containerization

Proper segregation is the first step in a safe disposal workflow.[3]

  • Waste Stream: Designate a specific waste stream for halogenated or non-halogenated organic waste, depending on the solvents used with the compound.

  • Container: Use a clearly labeled, non-reactive, and sealable container (e.g., a high-density polyethylene or glass bottle) for collecting the waste. The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Incompatible Materials: Keep this waste stream separate from incompatible materials, such as strong oxidizing agents and acids, to prevent potentially hazardous reactions.[3]

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow A Step 1: Don appropriate Personal Protective Equipment (PPE) B Step 2: Segregate waste at the point of generation. Place into a designated, labeled container. A->B C Step 3: Securely seal the waste container and store in a designated satellite accumulation area. B->C D Step 4: Complete a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) office. C->D E Step 5: EHS personnel will collect the waste for final disposal by a licensed hazardous waste vendor. D->E

Caption: Disposal Workflow for this compound.

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., isopropanol or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream, in accordance with institutional policies.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and minimize their environmental footprint. This commitment to safety and best practices builds a foundation of trust and scientific integrity.

References

  • PubChem. (n.d.). 8-Oxa-2-azaspiro(4.5)decane. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-2-azaspiro[4.5]decane
Reactant of Route 2
7-Oxa-2-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.